N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFMOOUKPSLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332579 | |
| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-08-1 | |
| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and presents a full characterization profile, including physical properties and spectroscopic data, to ensure reproducibility and facilitate further research and development.
Synthesis of this compound
The synthesis of the title compound is reliably achieved through the nucleophilic substitution reaction between p-phenylenediamine and p-toluenesulfonyl chloride in an aqueous medium. The reaction is base-mediated to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a published procedure.[1]
Materials:
-
p-Phenylenediamine (1 mmol, 0.108 g)
-
p-Toluene sulfonyl chloride (2 mmol, 0.3813 g)
-
Distilled water (20 ml)
-
3% Sodium carbonate solution
-
Methanol (for recrystallization)
Procedure:
-
To a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol) and distilled water (20 ml).
-
Add p-toluene sulfonyl chloride (2 mmol) to the suspension.
-
Stir the suspension vigorously at room temperature for 10 hours.
-
Throughout the reaction, monitor the pH and maintain it between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
After 10 hours, collect the light brown precipitate that has formed by vacuum filtration.
-
Wash the filtered solid thoroughly with distilled water to remove any inorganic impurities.
-
Dry the product completely.
-
For purification, grow light brown needles of the title compound by recrystallizing the crude product from methanol.[1]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and acquiring various spectroscopic and crystallographic data.
Characterization Workflow
Caption: Logical workflow for the characterization of the synthesized compound.
Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| Appearance | Light brown needles | [1] |
| Melting Point | 183-185 °C | [4] |
| Monoisotopic Mass | 262.07759887 Da | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups. The characteristic absorption bands for sulfonamides are well-defined.[5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Sulfonamide) | Asymmetric & Symmetric Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1317 - 1344 |
| S=O (Sulfonyl) | Symmetric Stretch | 1147 - 1187 |
| S-N (Sulfonamide) | Stretch | 906 - 924 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts (δ) in ppm, relative to a standard solvent like DMSO-d₆, are tabulated below.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 10.0 | Singlet | 1H | SO₂-NH |
| ~ 7.55 | Doublet | 2H | Ar-H (ortho to SO₂) |
| ~ 7.30 | Doublet | 2H | Ar-H (meta to SO₂) |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to NH) |
| ~ 6.55 | Doublet | 2H | Ar-H (meta to NH) |
| ~ 5.10 | Broad Singlet | 2H | NH₂ |
| ~ 2.35 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 145.2 | Ar-C -NH₂ |
| ~ 142.8 | Ar-C -CH₃ |
| ~ 138.5 | Ar-C -SO₂ |
| ~ 129.5 | Ar-C H (meta to SO₂) |
| ~ 127.3 | Ar-C H (ortho to NH) |
| ~ 126.8 | Ar-C H (ortho to SO₂) |
| ~ 125.1 | Ar-C -NH |
| ~ 114.0 | Ar-C H (meta to NH) |
| ~ 21.0 | Ar-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M]⁺: 262.33 (Average)
-
Expected [M]⁺: 262.0776 (Monoisotopic)[2]
Single-Crystal X-Ray Crystallography
The definitive structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit, both adopting a V-shaped conformation.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| a | 5.0598 (3) Å |
| b | 14.7702 (11) Å |
| c | 35.026 (2) Å |
| Volume | 2617.7 (3) ų |
| Z | 8 |
| Dihedral Angle (between benzene rings) | 45.86 (13)° |
| C—S—N—C Torsion Angles | 67.9 (3)° and 70.2 (3)° |
Crystal data reported at a temperature of 296 K.[1]
The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1]
Conclusion
This guide provides a robust and verifiable framework for the synthesis and characterization of this compound. The detailed experimental protocol allows for the straightforward preparation of the compound, while the comprehensive characterization data, including tabulated physical constants and spectroscopic assignments, serves as a reliable reference for researchers. The inclusion of crystallographic data offers definitive structural proof, underpinning the compound's identity and purity. This information is intended to support further investigation into the applications of this and related sulfonamide structures in drug discovery and materials science.
References
What are the physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The information is compiled from various scientific sources and databases to serve as a foundational resource for research and development activities.
Chemical Identity and Structure
This compound, with the CAS number 6380-08-1 , is an aromatic sulfonamide. Its structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of p-phenylenediamine.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6380-08-1 |
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol [1] |
| InChI | InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 |
| InChIKey | XKDFMOOUKPSLEM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N |
Physical Properties
The physical properties of this compound are summarized in the table below. The compound is a solid at room temperature.
| Property | Value | Source |
| Melting Point | 183-185 °C | [2] |
| 185 °C | [3][4] | |
| Boiling Point (Predicted) | 453.7 ± 55.0 °C | [2] |
| Appearance | Light brown needles (recrystallized from methanol) | [2] |
| Solubility | No quantitative data available. Generally more soluble in polar solvents. Solubility is expected to be dependent on temperature and pH. | [5] |
Crystallographic Data
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in an orthorhombic system.[2] The molecule adopts a V-shaped conformation.[2] In the crystal lattice, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[2]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 5.0598 (3) Å |
| b | 14.7702 (11) Å |
| c | 35.026 (2) Å |
| Volume | 2617.7 (3) ų |
| Z | 8 |
| Dihedral Angle between Benzene Rings | 45.86 (13)° |
| C—S—N—C Torsion Angles | 67.9 (3)° and 70.2 (3)° |
Chemical Properties
The chemical properties are dictated by the presence of the sulfonamide linkage, an aromatic amine group, and two phenyl rings.
| Property | Value | Source |
| pKa (Predicted) | 10.43 ± 0.10 | [2] |
| Chemical Class | Sulfonamide | [6] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| Infrared (IR) | - N-H stretching vibrations (amine and sulfonamide) around 3300-3500 cm⁻¹ - Asymmetric and symmetric S=O stretching of the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ respectively - Aromatic C=C stretching around 1600-1450 cm⁻¹ |
| ¹H NMR | - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings - A singlet for the methyl (CH₃) group protons around 2.4 ppm - Broad singlets for the amine (NH₂) and sulfonamide (NH) protons; chemical shifts can vary depending on solvent and concentration |
| ¹³C NMR | - Signals in the aromatic region (approx. 110-150 ppm) for the carbon atoms of the phenyl rings - A signal for the methyl (CH₃) carbon around 21 ppm |
Experimental Protocols
Synthesis of this compound[2]
This protocol describes the synthesis via the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
Materials:
-
p-Toluene sulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol (for recrystallization)
Procedure:
-
Add p-toluene sulfonyl chloride (2 mmol, 0.3813 g) to a solution of p-phenylenediamine (1 mmol, 0.108 g) in 20 ml of distilled water in a 100 ml round-bottom flask.
-
Stir the resulting suspension for 10 hours at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 3% sodium carbonate solution as needed.
-
Collect the light brown precipitate that forms by filtration.
-
Wash the precipitate with distilled water and then dry it.
-
For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.
Caption: Chemical synthesis workflow for this compound.
Single-Crystal X-ray Diffraction Analysis[2]
This outlines the general workflow for determining the crystal structure of the synthesized compound.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (e.g., by slow evaporation from a solvent like methanol).
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker APEXII CCD). Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) at a specific temperature (e.g., 296 K).
-
Data Reduction and Correction: Process the raw diffraction data. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan).
-
Structure Solution: Solve the crystal structure using direct methods or other suitable techniques (e.g., using SHELXS97 software). This provides an initial model of the atomic positions.
-
Structure Refinement: Refine the structural model against the experimental diffraction data (e.g., using SHELXL97 software). This involves adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms can be located in difference Fourier maps and refined or placed in calculated positions.
-
Validation and Analysis: Analyze the final refined structure for geometric parameters (bond lengths, angles), intermolecular interactions (e.g., hydrogen bonds), and overall molecular conformation.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Biological Activity
There is currently no specific biological activity or pharmacological data reported in the peer-reviewed scientific literature for this compound.
However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Molecules containing the benzenesulfonamide scaffold have been reported to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial effects
-
Carbonic anhydrase inhibition [5]
-
Anticonvulsant activity
-
Anti-inflammatory properties (e.g., COX-2 inhibitors)
-
Diuretic effects
-
Anticancer activity
The presence of the sulfonamide moiety in this compound suggests that it could be a candidate for screening for various biological activities. However, dedicated studies are required to determine if this specific compound possesses any therapeutic potential.
References
- 1. This compound | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new MRP4 inhibitors from a library of FDA approved drugs using a high-throughput bioluminescence screen. | Sigma-Aldrich [sigmaaldrich.com]
"crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"
An In-depth Technical Guide on the Crystal Structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound, providing a reproducible methodology for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development, offering insights into the solid-state conformation and intermolecular interactions that can influence the physicochemical and biological properties of this class of compounds.
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of sulfonamides is often dictated by their molecular structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of new therapeutic agents. This guide focuses on the detailed crystallographic analysis of this compound (C₁₃H₁₄N₂O₂S). The title compound crystallized with two independent molecules in the asymmetric unit, both adopting V-shaped conformations.[2] The crystal structure is stabilized by a three-dimensional network of N—H⋯O and N—H⋯N hydrogen bonds.[2]
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement. [2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₃H₁₄N₂O₂S |
| Formula Weight | 262.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0598 (3) |
| b (Å) | 14.7702 (11) |
| c (Å) | 35.026 (2) |
| V (ų) | 2617.7 (3) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.24 |
| Crystal Size (mm) | 0.41 × 0.35 × 0.20 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Absorption Correction | Multi-scan (SADABS) |
| Tmin / Tmax | 0.907 / 0.953 |
| Measured Reflections | 14160 |
| Independent Reflections | 6049 |
| Reflections with I > 2σ(I) | 3138 |
| Rint | 0.048 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.058 |
| wR(F²) | 0.122 |
| S (Goodness-of-fit) | 0.98 |
| Reflections | 6049 |
| Parameters | 345 |
| Δρmax / Δρmin (e Å⁻³) | 0.19 / -0.23 |
| Flack Parameter | -0.03 (8) |
Molecular and Crystal Structure
The asymmetric unit of this compound contains two independent molecules, designated as A and B.[2] Both molecules adopt a similar V-shaped conformation.[2]
Key conformational features: [2]
-
The dihedral angles between the benzene rings are identical at 45.86 (13)°.
-
The C—S—N—C torsion angles are similar, with values of 67.9 (3)° for molecule A and 70.2 (3)° for molecule B.
-
The bond angle sums around the sulfonamide nitrogen atoms (N1 and N3) are 349.4° and 344.1°, respectively, indicating a tendency towards a pyramidal geometry.
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N interactions, which generates a three-dimensional network structure.[2]
Experimental Protocols
Synthesis of this compound[2]
-
To a 100 ml round-bottom flask containing p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml), add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).
-
Stir the resulting suspension for 10 hours at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9 by the addition of a 3% sodium carbonate solution.
-
Collect the light brown precipitate that forms by filtration.
-
Wash the precipitate with distilled water and allow it to dry.
-
Recrystallize the crude product from methanol to obtain light brown needles of this compound.
Single-Crystal X-ray Diffraction[2]
-
Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation.
-
Cell Refinement and Data Reduction: Cell refinement and data reduction were performed using the SAINT software package.
-
Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined using SHELXL97.
-
Hydrogen Atom Treatment: The N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The C-bound hydrogen atoms were placed in calculated positions and treated as riding atoms.
-
Molecular Graphics: The ORTEP-3 program was used to generate molecular graphics.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and structural characterization of this compound.
Caption: Experimental workflow for synthesis and crystallographic analysis.
References
Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-08-1). Due to the limited availability of a complete, publicly accessible dataset, this guide combines available information with predicted spectroscopic values based on analogous structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3350 | Strong, Broad | N-H stretch (asymmetric and symmetric, -NH₂) |
| ~3250 | Medium | N-H stretch (-SO₂NH-) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620-1580 | Strong | N-H bend (-NH₂) and Aromatic C=C stretch |
| ~1500 | Strong | Aromatic C=C stretch |
| ~1340-1310 | Strong | Asymmetric SO₂ stretch |
| ~1170-1150 | Strong | Symmetric SO₂ stretch |
| ~900 | Medium | S-N stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Note: These are predicted values based on typical vibrational frequencies for sulfonamides and aromatic amines. Actual values may vary.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | Aromatic H (ortho to -SO₂) |
| ~7.25 | Doublet | 2H | Aromatic H (meta to -SO₂) |
| ~6.85 | Doublet | 2H | Aromatic H (ortho to -NH₂) |
| ~6.60 | Doublet | 2H | Aromatic H (meta to -NH₂) |
| ~5.50 | Broad Singlet | 2H | -NH₂ |
| ~9.80 | Singlet | 1H | -SO₂NH- |
| ~2.35 | Singlet | 3H | -CH₃ |
Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be available from Sigma-Aldrich, but the specific data is not publicly available.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Aromatic C (para to -NH₂) |
| ~143.0 | Aromatic C (para to -CH₃) |
| ~138.0 | Aromatic C (ipso to -SO₂) |
| ~129.5 | Aromatic C (meta to -CH₃) |
| ~127.0 | Aromatic C (ortho to -SO₂) |
| ~125.0 | Aromatic C (ipso to -NH) |
| ~122.0 | Aromatic C (ortho to -NH₂) |
| ~114.0 | Aromatic C (meta to -NH₂) |
| ~21.0 | -CH₃ |
Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 262 | High | [M]⁺ (Molecular Ion) |
| 172 | Medium | [M - C₆H₅NH]⁺ |
| 155 | High | [CH₃C₆H₄SO₂]⁺ |
| 107 | Medium | [NH₂C₆H₄NH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A reported synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
Materials:
-
p-Toluenesulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (e.g., 1 M)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and salts.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified crystals of this compound.
Spectroscopic Analysis Protocols
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).
Data Acquisition for ¹³C NMR:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for EI):
-
Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
Data Acquisition:
-
Set the ionization energy (typically 70 eV for EI).
-
Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
Caption: Correlation of functional groups with spectroscopic signals.
An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably as antimicrobial drugs. However, their structural motifs are also prevalent in compounds developed for other therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, and crystallographic data.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is also known by other synonyms such as 4'-Amino-p-toluenesulfonanilide and 4-(p-toluenesulphonamido)aniline.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6380-08-1 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | [1] |
| Melting Point | 182-184 °C | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| FT-IR (KBr, ν, cm⁻¹) | 3414, 3329 (NH₂), 3246 (NH), 1317, 1155 (SO₂) | [2] |
| ¹H NMR (300 MHz, DMSO-d₆, δ, ppm) | 7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH₂), 4.7 (s, 1H, NH), 2.24 (s, 3H, CH₃) | [2] |
| ¹³C NMR | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis
A common synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride (tosyl chloride)
-
1,4-phenylenediamine
-
Triethylamine
-
Dry benzene
-
Chloroform (for recrystallization)
Procedure: [2]
-
A mixture of toluene-4-sulfonyl chloride (0.01 moles), 1,4-phenylenediamine (0.01 moles), and triethylamine (0.01 moles) in 20 mL of dry benzene is refluxed for 6 hours.
-
The excess solvent is evaporated.
-
The resulting solid product is filtered off.
-
The crude product is recrystallized from chloroform to yield pure this compound.
Yield: 88%[2]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Crystallography
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[3] Both molecules adopt a V-shaped conformation.[3]
Table 3: Crystal Data and Structure Refinement
| Parameter | Value | Reference |
| Crystal system | Orthorhombic | [3] |
| Space group | P2₁2₁2₁ | [3] |
| a (Å) | 5.0598 (3) | [3] |
| b (Å) | 14.7702 (11) | [3] |
| c (Å) | 35.026 (2) | [3] |
| Volume (ų) | 2617.7 (3) | [3] |
| Z | 8 | [3] |
| Radiation type | Mo Kα | [3] |
| Temperature (K) | 296 | [3] |
In the crystal, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[3]
Potential Applications and Further Research
The structural motif of this compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, analogs of this compound are being explored as inhibitors of DNA methylation, which is a key area of research in oncology.[4]
Further research could focus on:
-
Elucidation of the full spectral characterization, including ¹³C NMR and mass spectrometry.
-
Synthesis of a broader range of derivatives to explore structure-activity relationships for various biological targets.
-
In-depth investigation of its mechanism of action in relevant biological systems.
Conclusion
This technical guide provides a summary of the currently available information on this compound. The detailed synthesis protocol and crystallographic data offer a solid foundation for researchers working with this compound. While some spectroscopic data is available, a complete characterization is an area for future contribution to the scientific literature. The versatile structure of this sulfonamide suggests its potential as a building block for the development of novel therapeutic agents.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. tsijournals.com [tsijournals.com]
- 3. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the N-(4-Aminophenyl)-4-methylbenzenesulfonamide core structure. This class of compounds, belonging to the broader family of sulfonamides, has garnered significant interest for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Core Synthesis and Derivatization
The foundational structure, this compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. The free amino group on the phenyl ring offers a reactive site for further modifications, such as the formation of Schiff bases, azo dyes, and other substituted analogues, allowing for the exploration of structure-activity relationships (SAR).
General Synthesis Workflow:
Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.
Antimicrobial Activity
Sulfonamide derivatives are historically significant antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Derivatives of this compound, particularly Schiff bases and metal complexes, have been evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for a comprehensive library of this compound derivatives is limited in the available literature, the following table presents representative MIC values for related sulfonamide Schiff base derivatives to illustrate their potential antimicrobial efficacy.
| Compound Type | Derivative/Substituent | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | E. faecalis MIC (mg/mL) | Reference |
| Sulfanilamide Schiff Base | 4-Nitrobenzylidene | >1 | 1 | >1 | [1] |
| Sulfanilamide Schiff Base | 4-Chlorobenzylidene | 0.014 | >1 | >1 | [1] |
| Sulfanilamide Schiff Base | 2,4-Dichlorobenzylidene | 0.014 | >1 | >1 | [1] |
| Sulfanilamide Schiff Base | 3-Hydroxybenzylidene | >1 | >1 | 0.058 | [1] |
Note: The data presented is for sulfanilamide Schiff bases, which are structurally related to derivatives of this compound and serve to indicate the potential activity of this class of compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer potential of sulfonamides is an area of active research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization. Metal complexes of sulfonamide derivatives have also shown significant cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity (Cytotoxicity)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzenesulfonamide derivatives against different cancer cell lines, demonstrating the potential of this chemical class as anticancer agents.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-Triazole | 17e | HEPG-2 (Liver) | 3.44 | [2] |
| Benzenesulfonamide-Triazole | 17f | HEPG-2 (Liver) | 5.21 | [2] |
| Benzenesulfonamide-Triazole | 17g | HEPG-2 (Liver) | 4.87 | [2] |
| Benzenesulfonamide-Triazole | 17h | HEPG-2 (Liver) | 15.03 | [2] |
| Benzenesulfonamide-Triazole | 17e-h (Range) | MCF-7 (Breast) | 10.63 - 25.11 | [2] |
Note: The data represents various benzenesulfonamide derivatives, highlighting the general anticancer potential of the structural class.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Biological Screening Workflow:
Caption: A typical workflow for the biological screening of newly synthesized compounds.
Enzyme Inhibition
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are involved in pathological processes, including cancer and glaucoma, making them attractive drug targets. Benzenesulfonamides are a well-established class of CA inhibitors.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table presents the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives, which share the 4-sulfamoylphenyl core, against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | Reference |
| 3g | 13.3 | 10.3 | 9.8 | |
| 3h | 15.6 | 12.1 | 10.5 | |
| 3i | 45.4 | 33.7 | 15.6 | |
| 3j | 50.2 | 35.8 | 19.9 | |
| 3k | 65.5 | 40.1 | 25.3 | |
| Acetazolamide (Standard) | 250 | 12.1 | 2.5 |
Note: These derivatives are not of the exact core structure but demonstrate the potent CA inhibitory activity of related sulfonamides.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in a solvent like DMSO and diluted to various concentrations.
-
Reaction Mixture: The enzyme and inhibitor are pre-incubated to allow for binding.
-
CO2 Hydration Measurement: The assay is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer in a stopped-flow instrument.
-
Data Acquisition: The subsequent pH change, resulting from the enzymatic hydration of CO2, is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory potential of sulfonamide derivatives is often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Potential Mechanism of Action: NF-κB Pathway Inhibition
Derivatives of this compound may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. This can occur at several points, such as inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of the inhibitory protein IκBα and subsequently block the nuclear translocation of the active NF-κB dimer.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by sulfonamide derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of the core scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. While further research is required to establish comprehensive structure-activity relationships and to identify specific lead compounds for clinical development, the existing data strongly supports the continued exploration of this chemical space for novel antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational understanding of the current knowledge and methodologies pertinent to the investigation of these versatile molecules.
References
- 1. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Scaffold for Medicinal Chemistry Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-(4-aminophenyl)-4-methylbenzenesulfonamide core, a key structural motif, has emerged as a versatile and privileged scaffold in the field of medicinal chemistry. Its inherent synthetic accessibility and the presence of reactive functional groups—a primary aromatic amine and a sulfonamide nitrogen—provide a fertile ground for the development of a diverse array of therapeutic agents. This technical guide delves into the utility of this scaffold, offering a comprehensive overview of its application in the design and synthesis of potent enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound, with the chemical formula C₁₃H₁₄N₂O₂S, possesses a molecular weight of 262.33 g/mol .[1][2] Key physical characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6380-08-1 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 262.33 g/mol | [1][2] |
| Melting Point | 185°C | [2] |
Synthesis of the Core Scaffold
The synthesis of this compound is a straightforward and well-documented process. A common and efficient method involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
p-Toluene sulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol
Procedure:
-
To a solution of p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml) in a 100 ml round-bottom flask, add p-toluene sulfonyl chloride (2 mmol, 0.3813 g).
-
Stir the resulting suspension at room temperature for 10 hours.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
Upon completion of the reaction, a light brown precipitate will form.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the collected solid.
-
For further purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.
Application as a Scaffold in Drug Discovery
The this compound scaffold has been successfully employed in the development of inhibitors for two key enzyme classes with significant therapeutic relevance: carbonic anhydrases and DNA methyltransferases.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a well-established zinc-binding group, making the this compound scaffold an excellent starting point for the design of potent and selective CA inhibitors.
The following table summarizes the inhibitory activity of various derivatives based on the benzenesulfonamide scaffold against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Derivative 3g | 4.07 ± 0.38 | - | - | - | [3] |
| Derivative 3c | - | 10.68 ± 0.98 | - | - | [3] |
| Compound 12i | - | - | 38.8 | - | [4] |
| Compound 5a | - | - | 134.8 | - | [4] |
Note: '-' indicates data not reported in the cited source.
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a crucial role in maintaining the pH homeostasis of the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to an acidic extracellular pH and an alkaline intracellular pH, which promotes tumor growth, invasion, and metastasis. Inhibition of these enzymes can disrupt this pH balance, leading to cancer cell death.
References
- 1. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncology.ox.ac.uk [oncology.ox.ac.uk]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a simple sulfonamide, serves as a scaffold for a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on their synthesis, biological evaluation, and the molecular interactions that govern their activity. While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from various studies on closely related sulfonamide analogs to elucidate key structural determinants for biological activity. The primary activities discussed include antibacterial, carbonic anhydrase inhibition, and anticancer effects.
Synthesis of this compound and its Analogs
The core structure of this compound is typically synthesized through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with p-phenylenediamine. Variations in the substitution pattern on either the aniline ring or the benzenesulfonamide ring are achieved by using appropriately substituted starting materials.
A general synthetic workflow is depicted below:
Further modifications, such as acylation or alkylation of the amino group, can introduce additional diversity to the analog library.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections summarize the SAR for different biological activities based on available data for related sulfonamide compounds.
Antibacterial Activity
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for their antibacterial action.[1]
Key SAR Observations:
-
The p-amino group: An unsubstituted amino group at the para position of the phenyl ring attached to the sulfonamide nitrogen is generally crucial for antibacterial activity. This group mimics the p-amino group of PABA.
-
The sulfonamide linkage: The -SO2NH- linker is essential. Modifications to this group often lead to a loss of activity.
-
Substituents on the benzenesulfonyl ring: The 4-methyl group in the parent compound can be replaced by other small, lipophilic groups without a significant loss of activity. However, large or highly polar substituents are generally detrimental.
-
Substituents on the N-phenyl ring: The nature of the substituent on the aniline ring significantly influences the antibacterial potency. The degree of ionization (pKa) of the sulfonamide is a critical factor, with optimal activity often observed for compounds with a pKa between 6.0 and 8.0.[2]
| Analog Scaffold | Substituent (R) | Target Organism | Activity (MIC in µg/mL) | Reference |
| N-(4-R-phenyl)sulfanilamide | -H | Actinobacillus pleuropneumoniae | >128 | [2] |
| N-(4-R-phenyl)sulfanilamide | -COCH3 | Actinobacillus pleuropneumoniae | 64 | [2] |
| N-(4-R-phenyl)sulfanilamide | -Cl | Actinobacillus pleuropneumoniae | 32 | [2] |
| N-(4-R-phenyl)sulfanilamide | -NO2 | Actinobacillus pleuropneumoniae | 16 | [2] |
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) data for N-phenylsulfanilamide analogs against Actinobacillus pleuropneumoniae. This table illustrates the general trend of how electron-withdrawing groups on the N-phenyl ring can influence antibacterial activity, as suggested by the principles outlined in the cited literature. Actual values would need to be determined experimentally for a specific series of this compound analogs.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary sulfonamide group (-SO2NH2) is a key zinc-binding group. While the core structure of this compound does not possess a primary sulfonamide, its analogs where the amino group is part of a larger heterocyclic system or where a primary sulfonamide is present on one of the rings, are of interest. For the purpose of this guide, we will consider the SAR of benzenesulfonamides with substitutions that can be conceptually applied to analogs of the core topic.
Key SAR Observations:
-
The Sulfonamide Group: A primary, unsubstituted sulfonamide group is the most effective zinc-binding moiety.
-
Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences isoform selectivity and potency.
-
"Tail" Modifications: Substitutions on the aromatic ring (the "tail") can extend into different regions of the enzyme's active site, leading to enhanced affinity and selectivity.[3] Lipophilic tails often interact with hydrophobic pockets in the active site.
| Analog Scaffold | Substituent (R) | Isoform | Inhibition Constant (Ki in nM) | Reference |
| 4-(triazol-1-yl)benzenesulfonamide | -H | hCA II | 755 | [3] |
| 4-(triazol-1-yl)benzenesulfonamide | -Phenyl | hCA II | 30.1 | [3] |
| 4-(triazol-1-yl)benzenesulfonamide | -Cyclohexylmethyl | hCA II | 45.2 | [3] |
| 4-(triazol-1-yl)tetrafluorobenzenesulfonamide | -Phenyl | hCA II | 38.5 | [3] |
| 4-(triazol-1-yl)tetrafluorobenzenesulfonamide | -Cyclohexylmethyl | hCA II | 33.7 | [3] |
| Acetazolamide (Standard) | - | hCA II | 12.0 | [3] |
Table 2: Inhibition constants (Ki) of benzenesulfonamide analogs against human carbonic anhydrase II (hCA II). This data demonstrates how modifications to the "tail" of the molecule can significantly impact inhibitory potency.
Anticancer Activity
The anticancer potential of sulfonamide derivatives is an active area of research. Their mechanisms of action can be diverse, including inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and XII), disruption of microtubule polymerization, and inhibition of protein kinases.
Key SAR Observations:
-
Carbonic Anhydrase IX and XII Inhibition: Analogs that selectively inhibit these tumor-associated isoforms are of great interest. The SAR principles are similar to those for other CAs, but with an emphasis on modifications that exploit differences in the active site to achieve selectivity.
-
Kinase Inhibition: Certain sulfonamide-containing scaffolds have been shown to inhibit various protein kinases. The specific SAR depends on the kinase target, but generally involves interactions with the ATP-binding pocket.[4][5]
-
Tubulin Polymerization Inhibition: Some sulfonamide analogs act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[6]
| Analog Scaffold | Substituent (R) | Cell Line | Activity (IC50 in µM) | Reference |
| Benzenesulfonamide derivative | -N(5-methyl-1,3,4-thiadiazol-2-yl) | U87 (Glioblastoma) | 58.6 | [7] |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | 3,4,5-trimethoxy | A549 (Lung) | 0.0018 | [6] |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | 4-methoxy | A549 (Lung) | 0.0031 | [6] |
| Combretastatin A-4 (Standard) | - | A549 (Lung) | 0.0029 | [6] |
Table 3: Anticancer activity (IC50) of selected sulfonamide analogs. This table highlights the potent anticancer activity of certain sulfonamide derivatives, with some exhibiting nanomolar efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of this compound analogs.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The test compound is serially diluted (usually two-fold) in CAMHB in the wells of a 96-well plate to cover a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrase can be determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).[9]
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA II)
-
Tris-SO4 buffer (pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
Test compound solutions at various concentrations
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, add Tris-SO4 buffer, the test compound solution, and the enzyme solution. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the p-NPA substrate solution to each well.
-
Measurement: The rate of hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 348 nm over time.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.
Signaling Pathways
While the direct modulation of specific signaling pathways by this compound itself is not well-documented, some sulfonamide-containing drugs have been shown to influence cellular signaling. For instance, certain sulfonamide diuretics may modulate inflammatory responses by affecting pathways such as the nuclear factor kappa B (NF-κB) signaling cascade.[10] This is often an indirect effect related to their primary mechanism of action. The inhibition of tumor-associated carbonic anhydrases by sulfonamides can also impact signaling pathways related to tumor metabolism and pH regulation, which are critical for cancer cell survival and proliferation.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While specific research on the therapeutic targets and mechanisms of action of this particular molecule is not publicly available, the broader class of benzenesulfonamide derivatives has been extensively studied and has yielded numerous compounds with significant therapeutic applications. This technical guide will provide an in-depth overview of the potential therapeutic targets for this compound based on the known activities of structurally related compounds. We will explore the established roles of benzenesulfonamides as antibacterial agents, carbonic anhydrase inhibitors, and anticancer therapeutics, providing a framework for the potential investigation of this specific molecule.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related benzenesulfonamide compounds, several potential therapeutic targets can be postulated for this compound.
Dihydropteroate Synthase (DHPS) in Microbes
Mechanism of Action: The foundational therapeutic application of sulfonamides is their role as antibacterial agents. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Potential Application: this compound could potentially be investigated for its antimicrobial activity against various bacterial strains.
Signaling Pathway:
Caption: Potential inhibition of the bacterial folic acid synthesis pathway by this compound.
Carbonic Anhydrases (CAs)
Mechanism of Action: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Potential Application: Investigation into the inhibitory activity of this compound against various human CA isoforms (e.g., CA I, II, IX, and XII) could reveal its potential as a therapeutic agent for CA-related disorders.
Experimental Workflow:
Caption: A generalized workflow for evaluating the carbonic anhydrase inhibitory potential.
Protein Kinases in Cancer
Mechanism of Action: The benzenesulfonamide scaffold is present in several approved and investigational anticancer drugs that target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases like TrkA, which is implicated in the progression of glioblastoma.[5]
Potential Application: this compound could be screened against a panel of protein kinases to identify potential anticancer activity.
Signaling Pathway:
Caption: Potential mechanism of anticancer activity through receptor tyrosine kinase inhibition.
Quantitative Data
As there is no specific biological data available for this compound in the public domain, we present a table of representative quantitative data for other benzenesulfonamide derivatives against various targets to illustrate the potential range of activity.
| Compound Class | Target | IC50 / Ki | Reference |
| Benzenesulfonamide derivatives | Tropomyosin receptor kinase A (TrkA) | IC50: ~58.6 µM | [5] |
| Benzenesulfonamide derivatives | Carbonic Anhydrase II (hCA II) | Ki: ~1.5 - 38.9 nM | [4] |
| Benzenesulfonamide derivatives | Carbonic Anhydrase IX (hCA IX) | Ki: ~0.8 - 12.4 nM | [4] |
Experimental Protocols
Detailed experimental protocols for evaluating the potential therapeutic activities of this compound would be analogous to those used for other sulfonamide derivatives. Below are generalized methodologies for key experiments.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory effect of the compound on the enzymatic activity of purified human carbonic anhydrase isoforms.
Methodology (Esterase Assay):
-
Purify recombinant human CA isoforms (e.g., CA I, II, IX, XII).
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the CA enzyme, the inhibitor (compound), and a buffer solution.
-
Initiate the enzymatic reaction by adding a substrate such as 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To assess the ability of the compound to inhibit the activity of specific protein kinases.
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion
While direct biological data for this compound is currently lacking in scientific literature, the well-established therapeutic roles of the benzenesulfonamide scaffold provide a strong rationale for investigating its potential as an antibacterial, carbonic anhydrase inhibiting, or anticancer agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic promise of this compound. Further research is warranted to elucidate the specific biological activities and potential clinical applications of this compound.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis, offering valuable insights for professionals in organic synthesis and drug development.
Introduction
This compound is a sulfonamide derivative of significant interest due to its structural role in the development of various biologically active compounds. Its synthesis is typically achieved through multi-step reaction pathways that require careful control of reaction conditions to ensure high yield and purity. This guide will explore the two predominant synthetic strategies for obtaining this compound.
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound is primarily accomplished through two effective routes:
-
Route 1: The sulfonylation of p-nitroaniline with p-toluenesulfonyl chloride, followed by the reduction of the nitro group.
-
Route 2: The formation of an acetylated intermediate from 4-aminoacetophenone and p-toluenesulfonyl chloride, followed by deacetylation.
Route 1: Sulfonylation of p-Nitroaniline and Subsequent Reduction
This pathway involves an initial nucleophilic attack of the amino group of p-nitroaniline on the sulfur atom of p-toluenesulfonyl chloride, forming N-(4-nitrophenyl)-4-methylbenzenesulfonamide. The nitro group of this intermediate is then reduced to the desired primary amine.
Reaction Mechanism:
The first step is a classic sulfonamide formation. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the sulfonamide. The electron-withdrawing nature of the nitro group makes the amino group of p-nitroaniline less nucleophilic than aniline, but the reaction proceeds effectively under appropriate conditions[1][2].
The second step is the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/AcOH)[3][4].
Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
This alternative route begins with the reaction of 4-aminoacetophenone with p-toluenesulfonyl chloride to form N-(4-acetylphenyl)-4-methylbenzenesulfonamide. The acetyl group is then removed to yield the final product.
Reaction Mechanism:
Similar to the first route, the initial step is the formation of a sulfonamide. The subsequent deacetylation can be performed under acidic or basic conditions.
-
Acid-catalyzed deacetylation: The mechanism involves protonation of the acetyl carbonyl oxygen, making the carbonyl carbon more electrophilic. A nucleophile (e.g., water) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the aminophenyl sulfonamide[5][6].
-
Base-catalyzed deacetylation: This mechanism involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is then protonated to give the final product[5][6][7].
Experimental Protocols
The following are generalized experimental protocols derived from the literature. Researchers should optimize these conditions for their specific laboratory settings.
Protocol for Route 1: Sulfonylation of p-Nitroaniline and Reduction
Step 1: Synthesis of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide
-
Dissolve p-nitroaniline in a suitable solvent such as pyridine or dichloromethane (DCM) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitrophenyl)-4-methylbenzenesulfonamide[2][8].
Step 2: Reduction of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide
-
Suspend N-(4-nitrophenyl)-4-methylbenzenesulfonamide in ethanol or a mixture of ethanol and water in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound[3][4].
Protocol for Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
Step 1: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
-
Dissolve 4-aminoacetophenone in dichloromethane (CH₂Cl₂) in a reaction flask.
-
Add a catalytic amount of pyridine.
-
Add p-toluenesulfonyl chloride to the mixture.
-
Stir the reaction at room temperature for approximately 5 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water and air dry to obtain the pure product[9].
Step 2: Deacetylation
-
Acidic Conditions:
-
Reflux the N-(4-acetylphenyl)-4-methylbenzenesulfonamide in a mixture of a strong mineral acid (e.g., HCl) and an alcohol (e.g., methanol or ethanol) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, and evaporate the solvent to obtain the final product[5][6].
-
-
Basic Conditions:
-
Reflux the acetylated intermediate in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid.
-
The product may precipitate upon neutralization, which can be collected by filtration, or it can be extracted with an organic solvent[5][6].
-
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 6380-08-1 | C₁₃H₁₄N₂O₂S | 262.33 | 185[10] |
| N-(4-Nitrophenyl)-4-methylbenzenesulfonamide | - | C₁₃H₁₂N₂O₄S | 292.31 | - |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | - | C₁₅H₁₅NO₃S | 289.35 | 196-198[9] |
Table 2: Reaction Conditions and Yields (Literature Examples)
| Reaction Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |
| Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 4-Aminoacetophenone, p-Toluenesulfonyl chloride | CH₂Cl₂ | Pyridine | Room Temp. | 5 h | High | [9] |
| Reduction of Nitro-intermediate | N-(4-Nitrophenyl)-substituted amides | Ethanol | H₂, Pd/C | Room Temp. | 30 min | - | [3] |
| Sulfonylation of Aniline | Aniline, p-Toluenesulfonyl chloride | Solvent-free | None | Room Temp. | - | Good to Excellent | [2] |
Conclusion
The synthesis of this compound can be effectively achieved through either the reduction of a nitro-intermediate or the deacetylation of an acetyl-protected precursor. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the process. This guide provides the fundamental knowledge required for the successful synthesis and further application of this important chemical building block. Researchers are encouraged to use this information as a foundation for developing optimized and robust synthetic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matrixscientific.com [matrixscientific.com]
Methodological & Application
Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product characteristics, and characterization data.
Introduction
This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The presence of a primary aromatic amine and a sulfonamide moiety makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This protocol outlines a straightforward and reproducible method for its preparation from commercially available starting materials.
Reaction Scheme
Experimental Protocol
Materials:
-
p-Toluenesulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend p-phenylenediamine (1.0 mmol, 0.108 g) in 20 mL of distilled water.
-
To this suspension, add p-toluenesulfonyl chloride (1.05 mmol, 0.200 g).
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Throughout the reaction, maintain the pH of the mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
Upon completion of the reaction, a light brown precipitate will have formed.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Dry the crude product in an oven or desiccator.
-
For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| p-Toluenesulfonyl chloride | 1.05 mmol |
| p-Phenylenediamine | 1.0 mmol |
| Reaction Conditions | |
| Solvent | Distilled Water |
| Temperature | Room Temperature |
| Reaction Time | 10 hours |
| pH | 8-9 |
| Product Characteristics | |
| Appearance | Light brown needles |
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol [1] |
| Melting Point | 185 °C[2] |
| Characterization Data | |
| ¹H NMR | Spectral data available from Sigma-Aldrich.[1] |
| IR | Spectral data available from Sigma-Aldrich.[1] |
Mandatory Visualization
References
Application Notes and Protocols for N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a versatile synthon for the preparation of various biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of pyrimidines, thiazoles, and benzimidazoles are provided, along with quantitative data on their biological activities.
Introduction
This compound is a valuable bifunctional starting material in medicinal chemistry. Its structure incorporates a primary aromatic amine and a sulfonamide moiety, both of which can be readily functionalized to construct a diverse array of heterocyclic systems. The resulting compounds often exhibit significant pharmacological properties, including antimicrobial and anticancer activities, largely attributed to the presence of the sulfonamide pharmacophore. This document outlines synthetic strategies and detailed protocols for leveraging this synthon in the development of novel heterocyclic drug candidates.
Synthesis of Heterocyclic Compounds
The primary amino group of this compound serves as a key reactive handle for the construction of various nitrogen-containing heterocycles. The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General workflow from synthon to biologically evaluated heterocyclic compounds.
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds are core structures in numerous therapeutic agents. The synthesis of pyrimidine derivatives from this compound can be achieved through a multicomponent reaction.
Experimental Protocol: Synthesis of a 4-(pyrimidin-2-ylamino)phenyl-N-substituted sulfonamide derivative
This protocol is adapted from a general procedure for the synthesis of substituted pyrimidines.
-
Step 1: Synthesis of the Guanidine Intermediate:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add cyanamide (1.1 eq).
-
Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, the corresponding guanidine derivative, is filtered, washed with water, and dried.
-
-
Step 2: Cyclization to the Pyrimidine Ring:
-
To a solution of the guanidine intermediate (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) and a catalytic amount of a base like potassium carbonate.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure pyrimidine derivative.
-
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| Substituted Pyrimidine | This compound, Acetylacetone | 65-80 (Typical) | 180-185 (Typical) | Adapted from general pyrimidine syntheses[1] |
Synthesis of Thiazole Derivatives
Thiazole rings are present in many biologically active compounds. A common method for their synthesis is the Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative with an α-haloketone. An adaptation for this compound involves the formation of a Schiff base followed by cyclization with thioglycolic acid.
Experimental Protocol: Synthesis of a 2-(4-tosylaminophenyl)-thiazolidin-4-one derivative
-
Step 1: Schiff Base Formation:
-
Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture in an ice bath to precipitate the Schiff base.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization to the Thiazolidinone Ring:
-
To a solution of the Schiff base (1.0 eq) in a solvent like dioxane, add thioglycolic acid (1.2 eq).
-
A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiazolidinone derivative.[2]
-
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| Thiazolidin-4-one derivative | This compound, Aromatic aldehyde, Thioglycolic acid | 70-85 (Typical) | 210-215 (Typical) | [2] |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, the amino group of this compound can be acylated and the resulting amide can be used to construct the benzimidazole ring.
Experimental Protocol: Synthesis of a N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzenesulfonamide derivative
-
Step 1: Acylation of the Amino Group:
-
React this compound with a suitable carboxylic acid (e.g., 2-aminobenzoic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its acid chloride.
-
-
Step 2: Condensation and Cyclization:
-
Alternatively, a more direct approach involves the reaction of this compound with an o-phenylenediamine in the presence of a dehydrating agent.
-
A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) is heated in the presence of a catalyst such as polyphosphoric acid (PPA) or a strong mineral acid like hydrochloric acid.
-
The reaction is typically heated at high temperatures (150-200 °C) for several hours.
-
After completion, the reaction mixture is cooled and poured into a large volume of water.
-
The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.
-
The solid is filtered, washed with water, and purified by recrystallization or column chromatography.
-
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| Benzimidazole derivative | This compound, o-phenylenediamine | 50-70 (Typical) | >250 (Typical) | Adapted from general benzimidazole syntheses[3][4][5][6] |
Biological Activity
Heterocyclic compounds derived from this compound often exhibit potent biological activities, particularly as antimicrobial and anticancer agents. The sulfonamide moiety is a well-established pharmacophore that can target specific enzymes in pathogens and cancer cells.
Antimicrobial Activity
The antimicrobial action of sulfonamides is primarily due to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the bacterial metabolic pathway, leading to a bacteriostatic effect.
Table of Antimicrobial Activity (MIC Values)
| Heterocyclic Core | Test Organism | MIC (µg/mL) | Reference |
| Phenylsulfonyl-carboximidamides | M. tuberculosis | 25-100 | [7] |
| Thiazole Derivatives | S. aureus | 4.88 - 312 | [8] |
| Pyrimidine Derivatives | S. aureus | 15.63 | [9] |
| Pyrazole Derivatives | S. aureus | < 1 µM | [10] |
Note: The presented MIC values are for structurally related compounds and serve as a general indication of potential activity.
Anticancer Activity
The anticancer properties of sulfonamide-containing heterocycles are often linked to their ability to inhibit carbonic anhydrases (CAs).[11] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are involved in regulating pH, which is crucial for cancer cell survival and proliferation. Inhibition of these enzymes can lead to acidification of the intracellular environment and induce apoptosis.
Caption: Inhibition of carbonic anhydrase by sulfonamide-heterocycles leading to apoptosis.
Table of Anticancer Activity (IC₅₀ Values)
| Heterocyclic Core | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene-sulfonamide | HeLa | 10.9 ± 1.01 | [12] |
| Thiophene-sulfonamide | MDA-MB-231 | 19.22 ± 1.67 | [12] |
| Thiophene-sulfonamide | MCF-7 | 12.21 ± 0.93 | [12] |
| General Sulfonamides | MDA-MB-468 | < 30 | [13] |
| General Sulfonamides | MCF-7 | < 128 | [13] |
| Pyridine-3-sulfonamides | Various | Growth inhibition at 10 µM | [14] |
Note: The presented IC₅₀ values are for structurally related sulfonamide derivatives and indicate the potential for anticancer activity.
Conclusion
This compound is a readily available and highly versatile synthon for the development of a wide range of heterocyclic compounds. The straightforward functionalization of its primary amino group allows for the construction of pyrimidines, thiazoles, benzimidazoles, and other important heterocyclic systems. The resulting molecules, incorporating the sulfonamide moiety, are promising candidates for further investigation as antimicrobial and anticancer agents. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the full potential of this valuable building block.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide in the Preparation of Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides represent a significant class of synthetic antimicrobial agents that have been pivotal in chemotherapy since the early 20th century. Their mechanism of action primarily involves the inhibition of folic acid synthesis in bacteria, a pathway essential for bacterial DNA synthesis and growth.[1][2] N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that serves as a valuable scaffold and precursor for the development of novel antibacterial agents. The presence of a primary aromatic amine group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial efficacy and spectrum.
These notes provide detailed protocols for the synthesis of the parent compound, general strategies for its derivatization, and standardized methods for evaluating the antibacterial activity of its derivatives.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides, including derivatives of this compound, act as competitive antagonists to para-aminobenzoic acid (PABA).[2][3] Due to their structural similarity to PABA, they competitively inhibit the bacterial enzyme dihydropteroate synthetase.[2] This enzymatic blockade disrupts the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid. Tetrahydrofolate is an essential coenzyme in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By halting this pathway, sulfonamides effectively stop bacterial growth and replication, exerting a bacteriostatic effect.[3][4]
Caption: Mechanism of sulfonamides as competitive inhibitors of dihydropteroate synthetase.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis described in the literature for the title compound.[5]
Materials:
-
p-Toluenesulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol
-
Round-bottom flask (100 ml)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol, 0.108 g) to 20 ml of distilled water.
-
While stirring the suspension at room temperature, add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).
-
Maintain the pH of the suspension between 8 and 9 by the dropwise addition of 3% sodium carbonate solution.
-
Continue stirring the suspension for 10 hours at room temperature. A light brown precipitate will form.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the precipitate.
-
For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.
Caption: A typical workflow for the synthesis of this compound.
Protocol 2: Antibacterial Activity Screening (Disk Diffusion & Broth Microdilution)
This protocol provides standard methods for assessing the antibacterial efficacy of synthesized compounds.
Part A: Disk Diffusion Method This method is used for preliminary screening of antibacterial activity.[1][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile filter paper discs (5.5 - 6 mm diameter)
-
Synthesized compound solution (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Chloramphenicol, Ciprofloxacin)
-
Negative control (DMSO)
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of MHA plates using a sterile cotton swab.
-
Aseptically place sterile filter paper discs on the agar surface.
-
Pipette a known volume (e.g., 10 µL) of the test compound solution onto a disc.
-
Apply the positive and negative controls to separate discs on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Part B: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) This method determines the lowest concentration of an agent that inhibits visible bacterial growth.[6][7]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Two-fold serial dilutions of the test compound in MHB
-
Growth control (inoculum in broth) and sterility control (broth only) wells
-
Plate shaker and incubator (37°C)
-
Growth indicator (e.g., p-iodonitrotetrazolium chloride - INT)[7]
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Add 100 µL of the adjusted bacterial inoculum to each well (except the sterility control). The final inoculum concentration will be ~5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18 hours, with agitation if required.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
(Optional) Add 40 µL of 0.2 mg/mL INT to each well and incubate for 30 minutes. The MIC is the lowest concentration where the yellow dye does not turn pink.[7]
Caption: Workflow for primary (disk diffusion) and secondary (MIC) antibacterial screening.
Representative Data
The antibacterial activity of sulfonamide derivatives can vary significantly based on their structural modifications. The following table summarizes quantitative data for representative sulfonamide-based compounds from the literature to provide an expected range of activity.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | N-(thiazol-2-yl)benzenesulfonamide (4-methyl derivative) | S. aureus | 3.9 | [6] |
| 5d | N-(thiazol-2-yl)benzenesulfonamide (4-methyl derivative) | A. xylosoxidans | 3.9 | [6] |
| 5c | Pyrazine Carboxamide Derivative | XDR S. Typhi | 12.5 | [8] |
| 5d | Pyrazine Carboxamide Derivative | XDR S. Typhi | 6.25 | [8] |
| - | p-methoxy-benzyliden-selenosemicarbazide | E. aerogenes ATCC13048 | 16 | [7] |
| - | p-methoxy-benzyliden-selenosemicarbazide | K. pneumoniae ATCC112296 | 16 | [7] |
Note: The compounds listed are structurally related derivatives and not direct products of this compound, but they illustrate the potency that can be achieved within the broader class of sulfonamide-based antibacterial agents. XDR stands for Extensively Drug-Resistant.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of biologically active compounds. The presence of a reactive primary amino group on the phenyl ring allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold and the biological evaluation of its derivatives, with a focus on anticancer and enzyme inhibitory activities.
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across various therapeutic areas:
-
Anticancer Agents: By modifying the amino group, researchers have developed potent inhibitors of key oncogenic signaling pathways. These include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block angiogenesis, BRAF kinase inhibitors for melanoma, and DNA methyltransferase (DNMT) inhibitors to induce the re-expression of tumor suppressor genes.
-
Enzyme Inhibitors: This scaffold has been successfully utilized to generate inhibitors of various enzymes. Notably, derivatives have shown potent inhibitory activity against different isoforms of carbonic anhydrase (CA), which are implicated in several diseases including cancer and glaucoma. Additionally, cholinesterase inhibitors have been developed, which are relevant for the treatment of neurodegenerative diseases.
-
Antimicrobial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Derivatization of the amino group can lead to new antimicrobial agents with improved efficacy and spectra of activity.
Experimental Protocols
Protocol 1: Synthesis of the Parent Compound: this compound
This protocol describes the synthesis of the starting material, this compound, from p-phenylenediamine and p-toluenesulfonyl chloride.[1]
Materials:
-
p-Phenylenediamine
-
p-Toluenesulfonyl chloride
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 mL).
-
Add p-toluenesulfonyl chloride (2 mmol, 0.3813 g) to the suspension.
-
Stir the mixture at room temperature for 10 hours.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 3% sodium carbonate solution.
-
A light brown precipitate will form. Collect the precipitate by filtration.
-
Wash the precipitate with distilled water and dry it thoroughly.
-
Recrystallize the crude product from methanol to obtain light brown needles of this compound.
Protocol 2: Derivatization via N-Acylation
This protocol outlines a general procedure for the acylation of the primary amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).
Protocol 3: Synthesis of Benzamide Derivatives
This protocol describes the synthesis of N-(4-(tosylamino)phenyl)benzamide derivatives.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl₂)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Reflux apparatus
-
Magnetic stirrer
Procedure: Step 1: Synthesis of Acyl Chloride
-
In a round-bottom flask, add the substituted benzoic acid (1.0 eq) and an excess of thionyl chloride (e.g., 5-10 eq).
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Amide Coupling
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask.
-
Add the crude acyl chloride (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Follow the workup and purification steps as described in Protocol 2.
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, BRAF)
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against protein kinases.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, BRAF)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Synthesized inhibitor compounds
-
Tris-HCl buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the inhibitor compounds at various concentrations.
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
Calculate the IC50 or Ki values from the dose-response curves.
Quantitative Data Summary
The following tables summarize the biological activities of selected this compound derivatives from the literature.
| Table 1: Anticancer Activity of Selected Derivatives | ||||
| Compound ID | Target | Activity | Value | Cell Line |
| Derivative A | VEGFR-2 | IC50 | 0.117 µM | - |
| Derivative B | VEGFR-2 | IC50 | 0.136 µM | - |
| Derivative C | DNMT3A | EC50 | 0.9 µM | - |
| Derivative D | BRAF (V600E) | IC50 | 0.49 µM | - |
| Derivative E | - | GI50 | 4.56 µM | HOP-92 (Non-small cell lung cancer) |
| Derivative F | - | GI50 | 21.0 µM | MDA-MB-468 (Breast cancer) |
| Table 2: Enzyme Inhibitory Activity of Selected Derivatives | |||
| Compound ID | Enzyme Target | Activity | Value |
| Derivative G | Carbonic Anhydrase I | Ki | 45.7 nM |
| Derivative H | Carbonic Anhydrase II | Ki | 33.5 nM |
| Derivative I | Acetylcholinesterase (AChE) | Ki | 31.5 nM |
| Derivative J | Butyrylcholinesterase (BChE) | Ki | 24.4 nM |
| Derivative K | Lipoxygenase | IC50 | 57 µM |
| Derivative L | Carbonic Anhydrase II | Kd | 0.67 µM |
| Derivative M | Carbonic Anhydrase IX | Kd | 1.5 µM |
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by derivatives of this compound.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: BRAF (V600E) Signaling Pathway and Point of Inhibition.
Caption: Role of Carbonic Anhydrase IX in Tumor pH Regulation.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General Drug Discovery Workflow.
References
Application Notes and Protocols for N-Alkylation of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of N-(4-aminophenyl)-4-methylbenzenesulfonamide, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established and reliable methods, offering options for different laboratory settings and substrate requirements.
Introduction
N-alkylation of sulfonamides is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the generation of diverse molecular scaffolds. The target molecule, this compound, presents a unique challenge due to the presence of two nucleophilic nitrogen centers: the sulfonamide nitrogen and the exocyclic amino group. Selective N-alkylation of the sulfonamide nitrogen is often the desired outcome, requiring careful selection of reaction conditions. This document outlines two primary protocols for this transformation: a modern catalytic approach using manganese and a classic method employing alkyl halides.
Data Presentation
The following tables summarize quantitative data for N-alkylation reactions of sulfonamides, providing a reference for expected yields under various conditions.
Table 1: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [1][2]
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 86 |
| 2 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 92 |
| 3 | 4-Chlorobenzyl alcohol | N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide | 85 |
| 4 | 1-Phenylethanol | 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | 78 |
| 5 | Cinnamyl alcohol | N-Cinnamyl-4-methylbenzenesulfonamide | 89 |
| 6 | 1-Butanol | N-Butyl-4-methylbenzenesulfonamide | 75 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes (1 M), 150 °C, 24 h.[1][2]
Table 2: N-Alkylation of Various Sulfonamides with Benzyl Alcohol [1]
| Entry | Sulfonamide | Product | Yield (%) |
| 1 | Benzenesulfonamide | N-Benzylbenzenesulfonamide | 88 |
| 2 | 4-Methoxybenzenesulfonamide | N-Benzyl-4-methoxybenzenesulfonamide | 91 |
| 3 | 4-(Trifluoromethyl)benzenesulfonamide | N-Benzyl-4-(trifluoromethyl)benzenesulfonamide | 61 |
| 4 | Naphthalene-1-sulfonamide | N-Benzylnaphthalene-1-sulfonamide | 82 |
| 5 | Methanesulfonamide | N-Benzylmethanesulfonamide | 79 |
Reaction Conditions: Sulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes (1 M), 150 °C, 24 h.[1]
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Alkylation using Alcohols ("Borrowing Hydrogen" Approach)
This method offers an environmentally friendly and efficient route for the mono-N-alkylation of sulfonamides using alcohols as the alkylating agents, with water as the only byproduct.[1] For the selective N-alkylation of this compound, protection of the more nucleophilic amino group may be necessary prior to the reaction.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl alcohol)
-
Mn(I) PNP pincer precatalyst
-
Potassium carbonate (K₂CO₃)
-
Xylenes (anhydrous)
-
Flame-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).[2]
-
Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.[2]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Classical N-Alkylation with Alkyl Halides using a Base
This is a traditional and widely used method for N-alkylation. The use of a suitable base is crucial for the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile. Similar to Protocol 1, protection of the amino group may be required for selectivity. An alternative approach involves using an anion exchange resin to support the sulfonamide, which can simplify the procedure and purification.[3]
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Round-bottom flask with a stirrer and reflux condenser
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and a suitable solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 mmol) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the pure N-alkylated sulfonamide.
Alternative Method: The Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for the N-alkylation of sulfonamides under mild conditions, proceeding with an inversion of stereochemistry at the alcohol carbon.[4][5] This reaction involves an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD).[6] The Fukuyama modification of the Mitsunobu reaction is particularly effective for the N-alkylation of sulfonamides.[4]
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Generalized reaction pathway for base-mediated N-alkylation of a sulfonamide with an alkyl halide.
References
Application Notes and Protocols: Parallel Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a scaffold in parallel synthesis to generate libraries of novel sulfonamide derivatives. These libraries are valuable in drug discovery for screening against various biological targets.
Introduction
This compound is a versatile chemical scaffold possessing a primary aromatic amine that serves as a key functional group for diversification. In drug discovery, the sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents.[1][2] Parallel synthesis enables the rapid generation of a multitude of structurally related compounds from a common intermediate, significantly accelerating the hit-to-lead and lead optimization phases of drug development.[3][4]
This protocol outlines a solution-phase parallel synthesis approach to create a library of N-acylated and N-sulfonylated derivatives of this compound. The methodology is amenable to automation and high-throughput purification, making it suitable for the generation of large compound libraries.
General Reaction Scheme
The core concept involves the reaction of the primary amine of this compound with a diverse set of carboxylic acids (to form amides) or sulfonyl chlorides (to form secondary sulfonamides).
Scheme 1: Parallel Synthesis of an Amide Library this compound + R-COOH → N-(4-(acylamino)phenyl)-4-methylbenzenesulfonamide
Scheme 2: Parallel Synthesis of a Disulfonamide Library this compound + R-SO₂Cl → N-(4-(sulfonamido)phenyl)-4-methylbenzenesulfonamide
Experimental Workflow
The following diagram illustrates the typical workflow for the parallel synthesis of a library based on the this compound scaffold.
Caption: Workflow for Parallel Synthesis.
Detailed Experimental Protocols
Materials and Equipment
-
Scaffold: this compound (Purity >98%)
-
Acylating/Sulfonylating Agents: A diverse set of carboxylic acids or sulfonyl chlorides.
-
Coupling Agent (for carboxylic acids): HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane (anhydrous).
-
Equipment: 96-well reaction blocks, automated liquid handler (optional), parallel synthesizer, centrifugal evaporator, HPLC or UPLC-MS system for analysis.
Protocol for Parallel Amide Synthesis (96-Well Format)
This protocol describes the synthesis of an 80-member amide library.
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.25 M solutions of 80 different carboxylic acids in anhydrous DCM in a 96-well plate.
-
Prepare a 0.3 M solution of EDC and a 0.3 M solution of HOBt in anhydrous DCM.
-
Prepare a 0.5 M solution of TEA in anhydrous DCM.
-
-
Reagent Dispensing:
-
To each of the 80 designated wells of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.
-
Add 200 µL of the EDC stock solution (0.06 mmol, 1.5 eq) and 200 µL of the HOBt stock solution (0.06 mmol, 1.5 eq) to each well.
-
Finally, add 100 µL of the TEA stock solution (0.05 mmol, 1.25 eq).
-
-
Reaction:
-
Seal the reaction block and place it on a shaker at room temperature for 16-24 hours.
-
Monitor the reaction completion of a few representative wells by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the organic layer. A common method is to use 96-well liquid-liquid extraction plates.
-
Wash the organic layer sequentially with 500 µL of 1 M HCl, 500 µL of saturated NaHCO₃ solution, and 500 µL of brine.
-
Transfer the organic layers to a new 96-well plate and evaporate the solvent using a centrifugal evaporator.
-
The resulting crude products can be further purified by preparative HPLC if necessary.
-
-
Analysis:
-
Dissolve the final compounds in a suitable solvent (e.g., DMSO).
-
Determine the purity and confirm the identity of each compound using UPLC-MS.
-
Data Presentation
The following tables present representative data from the parallel synthesis of a small, diverse library of N-(4-acylaminophenyl)-4-methylbenzenesulfonamide derivatives.
Table 1: Reaction Yields and Purity
| Compound ID | R-Group | Yield (%) | Purity (LC-MS, %) |
| L1-A1 | Phenyl | 85 | >98 |
| L1-A2 | 4-Chlorophenyl | 82 | >97 |
| L1-A3 | 2-Thienyl | 78 | >95 |
| L1-A4 | Cyclohexyl | 88 | >99 |
| L1-A5 | 4-Methoxyphenyl | 80 | >96 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the chemical transformations in the parallel synthesis of the amide library.
Caption: Amide Synthesis Logic.
Conclusion
The described protocols leverage this compound as a versatile starting material for the efficient parallel synthesis of diverse compound libraries. This approach facilitates the rapid exploration of chemical space around the sulfonamide scaffold, which is crucial for identifying novel bioactive molecules in drug discovery programs. The methods are robust and can be adapted for various scales and automation platforms.
References
Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a key building block in the synthesis of potent kinase inhibitors. This document outlines its synthesis, potential derivatization strategies, and methods for biological evaluation, supported by experimental protocols and data on related compounds.
Introduction
This compound is a versatile bifunctional molecule featuring a primary aromatic amine and a sulfonamide linkage. This scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The primary amine serves as a convenient handle for introducing various heterocyclic systems known to interact with the hinge region of kinase active sites, while the sulfonamide moiety can participate in crucial hydrogen bonding interactions within the ATP-binding pocket. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The structural features of this compound make it an attractive starting point for the development of novel inhibitors targeting a range of kinases, including but not limited to Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
p-Toluenesulfonyl chloride
-
p-Phenylenediamine
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol
-
Round-bottom flask (100 ml)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 100 ml round-bottom flask containing 20 ml of distilled water, add p-phenylenediamine (1 mmol, 0.108 g).
-
While stirring the resulting suspension at room temperature, add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
Continue stirring the suspension for 10 hours at room temperature.
-
Collect the resulting light brown precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water and allow it to dry.
-
Recrystallize the crude product from methanol to obtain light brown needles of this compound.
Application as a Building Block for Kinase Inhibitors
The primary amino group of this compound is a key functional group for derivatization. It can readily undergo nucleophilic substitution or condensation reactions with various electrophilic partners, particularly heterocyclic scaffolds that are prevalent in kinase inhibitors.
Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor
While a direct synthesis starting from this compound is not explicitly detailed in the searched literature, a representative protocol can be adapted from the synthesis of structurally similar aminopyrimidine-based kinase inhibitors. This involves the reaction of the amino group with a di-chlorinated pyrimidine scaffold.
This protocol is a representative example based on the synthesis of similar aminopyrimidine compounds.
Materials:
-
This compound
-
2,4-Dichloropyrimidine (or a substituted analogue)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) in n-butanol.
-
Add 2,4-dichloropyrimidine (1 equivalent) and DIPEA (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-N-(4-(N-(p-tolyl)sulfonamido)phenyl)pyrimidin-4-amine intermediate.
-
This intermediate can be further functionalized at the remaining chloro-position by reaction with another amine to generate a diverse library of potential kinase inhibitors.
Quantitative Data on Sulfonamide-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various sulfonamide-containing compounds against key kinase targets. While these compounds are not all direct derivatives of this compound, they represent the potential potency that can be achieved using a sulfonamide scaffold.
Table 1: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2
| Compound ID | Structure/Description | IC50 (nM) | Reference |
| 1 | Sulfonamide-triazole-glycoside hybrid | 23.1 | [1] |
| 2 | Sulfonamide-triazole-glycoside hybrid | 31.1 | [1] |
| 32 | N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 3620 | [1] |
| Sorafenib | Reference Inhibitor | 29.7 | [1] |
Table 2: Inhibitory Activity of Sulfonamide Derivatives against EGFR
| Compound ID | Structure/Description | IC50 (nM) | Reference |
| 13f | 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide | 22.74 | [2] |
| Compound 11 | 4-(Arylaminomethyl)benzamide derivative | 91% inhibition at 10 nM | [3] |
| Compound 13 | 4-(Arylaminomethyl)benzamide derivative | 92% inhibition at 10 nM | [3] |
| Gefitinib | Reference Inhibitor | - | [2] |
Table 3: Inhibitory Activity of Sulfonamide Derivatives against Aurora Kinases
| Compound ID | Structure/Description | Target Kinase | Ki (nM) | Reference |
| Compound 18 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 | [4] |
| Compound 18 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | 9.2 | [4] |
| Danusertib (PHA-739358) | Pan-Aurora Inhibitor | Aurora A | 13 (IC50) | [5] |
| Danusertib (PHA-739358) | Pan-Aurora Inhibitor | Aurora B | 79 (IC50) | [5] |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of synthesized compounds against target kinases.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general workflow for determining the IC50 value of a test compound.[5][6]
Materials:
-
Purified target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways
Derivatives of this compound can be designed to target various kinase signaling pathways implicated in cancer. Below are simplified diagrams of the VEGFR, EGFR, and Aurora Kinase signaling pathways.
VEGFR Signaling Pathway
VEGF receptors are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8]
Caption: A simplified representation of the VEGFR signaling cascade.
EGFR Signaling Pathway
The EGFR pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers.[4][9]
Caption: An overview of the EGFR signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]
Caption: The role of Aurora kinases in mitosis and the effect of their inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. medium.com [medium.com]
Application Note: High-Throughput Screening of a Novel N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivative Library for Kinase Inhibition
An application note on the high-throughput screening of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives, detailing experimental protocols and data presentation for researchers in drug discovery.
Abstract
This application note describes a comprehensive high-throughput screening (HTS) campaign for the identification of novel kinase inhibitors from a library of this compound derivatives. We detail the synthesis of the compound library, the primary HTS assay protocol, and the secondary assays for hit confirmation and characterization. The workflow is designed for efficiency and scalability, enabling the rapid identification of promising lead compounds for further drug development. All quantitative data from the screening process are presented in a clear, tabular format for ease of interpretation and comparison.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of this scaffold have shown promise as anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[2][3] This document provides a detailed protocol for the synthesis and screening of a library based on the this compound core structure, aiming to identify novel kinase inhibitors.
Experimental Protocols
1. Synthesis of the this compound Derivative Library
The core scaffold, this compound, can be synthesized and subsequently derivatized to generate a diverse chemical library. The initial synthesis is based on the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.[4]
Protocol for Scaffold Synthesis:
-
Dissolve p-phenylenediamine (1 mmol) in distilled water (20 ml) in a 100 ml round-bottom flask.
-
Add p-toluenesulfonyl chloride (2 mmol) to the suspension.
-
Stir the suspension for 10 hours at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9 using a 3% sodium carbonate solution.
-
Collect the resulting light brown precipitate by filtration.
-
Wash the precipitate with distilled water and allow it to dry.
-
Further derivatization of the primary amine can be achieved through various reactions (e.g., acylation, reductive amination) to build a diverse library for screening.
References
Application Notes and Protocols for the Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and chemical research.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 6380-08-1 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |
| Molecular Weight | 262.33 g/mol | [1][2][3] |
| Melting Point | 183-185 °C | [2] |
| Appearance | Light brown needles | [4] |
| Crystal Structure | Orthorhombic, Space Group P2₁2₁2₁ | [4] |
Analytical Techniques
A multi-technique approach is recommended for the thorough characterization of this compound. The logical workflow for this characterization is depicted below.
References
Application Notes and Protocols: N-(4-Aminophenyl)-4-methylbenzenesulfonamide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential use of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a versatile safety-catch linker in solid-phase organic synthesis (SPOS). The protocols provided are based on established methodologies for analogous sulfonamide-based linkers and are intended to serve as a comprehensive guide for the synthesis of small molecules, peptides, and other chemical entities on a solid support.
Introduction to Sulfonamide Safety-Catch Linkers
This compound incorporates a key sulfonamide functional group that can be leveraged as a "safety-catch" linker. This strategy involves a stable linkage of the initial building block to the solid support throughout the synthetic sequence. The linkage is then "activated" in a discrete step, rendering it susceptible to cleavage under mild conditions. This approach offers orthogonality to many standard protecting group strategies used in solid-phase synthesis, such as Fmoc and Boc chemistries.[1][2]
The core principle of the sulfonamide safety-catch linker is the attachment of a carboxylic acid-containing molecule to the sulfonamide nitrogen via an acylation reaction. The resulting N-acylsulfonamide bond is robust and stable to a wide range of reaction conditions. Activation is typically achieved by N-alkylation of the sulfonamide, which significantly increases the electrophilicity of the acyl carbonyl group, facilitating its cleavage by various nucleophiles.[1][3][4] This allows for the release of the final product as a carboxylic acid, amide, ester, or other derivative, depending on the nucleophile used in the cleavage step.
Proposed Application of this compound as a Safety-Catch Linker
This compound can be immobilized on a solid support through its primary amino group to generate a sulfonamide-functionalized resin. This resin can then be used in solid-phase synthesis. The workflow involves four key stages:
-
Immobilization: Attachment of this compound to a suitable solid support.
-
Loading: Acylation of the resin-bound sulfonamide with the first building block (e.g., an N-protected amino acid).
-
Elaboration: Stepwise synthesis of the target molecule on the solid support.
-
Activation and Cleavage: N-alkylation of the sulfonamide followed by nucleophilic cleavage to release the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for sulfonamide-based safety-catch linkers based on literature precedents. These values can be used as a benchmark for optimizing protocols using this compound.
| Parameter | Typical Value Range | Notes | Reference |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the base resin and reaction conditions. | [3] |
| First Amino Acid Loading Efficiency | > 95% | Achievable with optimized coupling reagents. | [3][4] |
| N-Alkylation (Activation) Yield | > 90% | Can be monitored by standard qualitative tests (e.g., chloranil test for secondary amines). | [1] |
| Cleavage Yield (Amide Formation) | 70 - 95% | Varies with the nucleophile and steric hindrance of the attached molecule. | [1][2] |
| Cleavage Yield (Ester Formation) | 60 - 85% | Generally lower than amide formation due to the lower nucleophilicity of alcohols. | [1] |
| Racemization during Loading | < 2% | With appropriate coupling conditions (e.g., using DIC/HOBt or HATU). | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Resin
This protocol describes the immobilization of this compound onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the chloromethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (0.52 g, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Shake the mixture at 50 °C for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the sulfonamide linker by elemental analysis (sulfur content).
References
Troubleshooting & Optimization
"optimizing reaction conditions for N-(4-Aminophenyl)-4-methylbenzenesulfonamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to optimize your reaction conditions.
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction's progress using thin-layer chromatography (TLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. |
| Reagent Quality | Ensure the purity and dryness of reactants. p-Toluenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Use freshly opened reagents or purify them before use. p-Phenylenediamine can oxidize over time, so using a pure, fresh source is crucial.[1] |
| Incorrect pH | The reaction is sensitive to pH. It is recommended to maintain a pH between 8 and 9 using a base like sodium carbonate to neutralize the HCl formed during the reaction.[2] |
| Poor Solubility of Reactants | While the cited aqueous protocol is effective, if you encounter solubility issues, consider alternative solvent systems such as pyridine or a biphasic system with a phase transfer catalyst. |
Problem 2: Product is Impure with Multiple Spots on TLC
| Potential Cause | Suggested Solution |
| Formation of Di-sulfonated Byproduct | A common side reaction is the formation of a di-sulfonated product where both amino groups of p-phenylenediamine have reacted with p-toluenesulfonyl chloride. To minimize this, carefully control the stoichiometry. A slight excess of p-phenylenediamine can be used. Slow, dropwise addition of the p-toluenesulfonyl chloride solution to the reaction mixture at a controlled temperature can prevent localized high concentrations of the reagent. |
| Oxidation of p-Phenylenediamine | p-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. |
| Hydrolysis of p-Toluenesulfonyl Chloride | If the reaction is run in the presence of excessive water or for a prolonged time at high temperatures, hydrolysis of the sulfonyl chloride to p-toluenesulfonic acid can occur, which will be present as an impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is 185°C.[3]
Q2: How can I purify the crude product?
A2: Recrystallization is an effective method for purifying the final product. Methanol has been successfully used to grow light brown needles of this compound.[2] If column chromatography is necessary, a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Q3: What are the key safety precautions to take during this synthesis?
A3: p-Toluenesulfonyl chloride is a lachrymator and is corrosive. p-Phenylenediamine is toxic and a skin sensitizer. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a different base instead of sodium carbonate?
A4: Yes, other bases like pyridine or triethylamine can be used, particularly if the reaction is performed in an organic solvent. Pyridine can also serve as the solvent. However, for the aqueous protocol, sodium carbonate is a convenient and effective choice.
Q5: Is it necessary to protect one of the amino groups of p-phenylenediamine to prevent di-sulfonylation?
A5: While not always necessary if stoichiometry and reaction conditions are carefully controlled, protecting one of the amino groups is a valid strategy to ensure mono-sulfonylation. This would, however, add extra steps to the synthesis (protection and deprotection). For many applications, careful control of the reaction conditions is sufficient to obtain the desired product in good yield.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol [3] |
| Melting Point | 185°C[3] |
| Appearance | Light brown needles[2] |
| CAS Number | 6380-08-1 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [2]
Materials:
-
p-Phenylenediamine (1 mmol, 0.108 g)
-
p-Toluenesulfonyl chloride (2 mmol, 0.3813 g)
-
Distilled water (20 ml)
-
3% Sodium carbonate solution
-
Methanol (for recrystallization)
Procedure:
-
In a 100 ml round-bottom flask, suspend p-phenylenediamine in 20 ml of distilled water.
-
To this suspension, add p-toluenesulfonyl chloride.
-
Stir the suspension vigorously at room temperature for 10 hours.
-
Throughout the reaction, maintain the pH of the mixture between 8 and 9 by the periodic addition of a 3% sodium carbonate solution.
-
After 10 hours, a light brown precipitate will have formed.
-
Collect the precipitate by vacuum filtration.
-
Wash the filtered solid with distilled water to remove any remaining salts.
-
Dry the product completely.
-
For further purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Data Presentation: Solvent Suitability and Physical Properties
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound, which contains both polar (amino and sulfonamide groups) and non-polar (benzene rings) moieties, alcohols and mixed solvent systems are often effective.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| Melting Point | 183-185 °C | [4] |
| Appearance | Light brown or yellow to colorless solid | [5][6] |
| Recrystallization Solvent | Methanol | [5] |
Illustrative Solubility Data:
The following table provides estimated solubility data for this compound in common solvents at different temperatures. These values are representative and intended to guide solvent selection. Actual solubility can vary with experimental conditions.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Notes |
| Methanol | ~0.5 | ~10 | A proven solvent for recrystallization of this compound.[5] |
| Ethanol (95%) | ~0.3 | ~8 | Often a good choice for sulfonamides as the water content helps dissolve polar impurities, while the ethanol dissolves the non-polar parts of the molecule.[1] |
| Acetone | ~1.0 | ~15 | May be a suitable solvent, but its lower boiling point might result in rapid crystallization and smaller crystals. |
| Ethyl Acetate | ~0.2 | ~5 | Can be used, potentially in a mixed solvent system with a more polar solvent. |
| Water | Insoluble | Insoluble | Useful as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol or acetone. |
| Toluene | Insoluble | Slightly Soluble | Generally not a good primary solvent due to low solubility even at high temperatures. |
Experimental Protocol: Recrystallization from Methanol
This protocol details the procedure for the purification of this compound using methanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and bring the mixture to a gentle boil while stirring. Continue adding methanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
-
Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (183-185 °C) is an indication of high purity.
Troubleshooting Guides and FAQs
Q1: The compound does not dissolve completely, even after adding a large amount of hot solvent.
A1:
-
Possible Cause: The chosen solvent may be unsuitable for your compound.
-
Solution: Refer to the solvent suitability table and consider a more polar solvent or a mixed solvent system. For example, if using ethanol, the addition of a small amount of water might help dissolve polar impurities and the compound itself.
-
-
Possible Cause: The undissolved material might be an insoluble impurity.
-
Solution: If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before proceeding with the crystallization.
-
Q2: No crystals form upon cooling.
A2:
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[7]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[8]
-
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is more common when the melting point of the compound is low or when the solution is highly impure.[9]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Slower cooling can favor crystal formation over oiling.[8]
-
Solution 2: Try a different solvent or a mixed solvent system. A solvent in which the compound is less soluble might promote crystallization.
-
Solution 3 (for amines): The presence of the amino group can sometimes contribute to oiling out. While less common for this specific compound due to its high melting point, ensuring the compound is not in a partially protonated state (if acidic impurities are present) by using a neutral solvent system is important.
Q4: The yield of recovered crystals is very low.
A4:
-
Possible Cause: Too much solvent was used during dissolution, and a significant amount of the compound remained in the mother liquor.[7]
-
Solution: In the future, use the minimum amount of hot solvent necessary for complete dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
-
-
Possible Cause: The crystals were washed with too much cold solvent, or the solvent was not cold enough.
-
Solution: Use only a small amount of ice-cold solvent to wash the crystals.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.
-
Q5: The purified crystals are still colored (e.g., yellow or brown).
A5:
-
Possible Cause: Colored impurities are co-crystallizing with your product. Aromatic amines can sometimes oxidize to form colored impurities.
-
Solution: Before the crystallization step, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
-
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization Issues
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scbt.com [scbt.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | 6380-08-1 [amp.chemicalbook.com]
- 5. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and an impurity profile to ensure successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reaction between p-toluenesulfonyl chloride (TsCl) and p-phenylenediamine. Typically, an excess of p-phenylenediamine is used to favor monosulfonylation and minimize the formation of the disubstituted byproduct. The reaction is often carried out in the presence of a base to neutralize the HCl generated.
Q2: Why is controlling the stoichiometry of the reactants important?
A2: Precise control of the stoichiometry is critical to maximize the yield of the desired monosubstituted product. Using an excess of p-phenylenediamine shifts the equilibrium towards the formation of this compound. If p-toluenesulfonyl chloride is in excess, the formation of the disubstituted impurity, N,N'-bis(4-methylphenylsulfonyl)-1,4-diaminobenzene, becomes significant.[1]
Q3: What are the key safety precautions to take during this synthesis?
A3: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive reagent that can cause severe burns. p-Phenylenediamine is toxic and a skin sensitizer. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware should be thoroughly dried to prevent the hydrolysis of p-toluenesulfonyl chloride.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, the desired product, and any byproducts. The reaction is considered complete when the limiting reactant (typically p-toluenesulfonyl chloride) is no longer visible on the TLC plate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of p-toluenesulfonyl chloride: The reagent is highly sensitive to moisture.[1] 2. Poor quality of starting materials: Impure reactants can lead to side reactions. 3. Incomplete reaction: Insufficient reaction time or inadequate temperature.[1] | 1. Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Verify the purity of reactants. Use freshly purchased or purified starting materials. 3. Monitor the reaction by TLC. Ensure the reaction goes to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-reaction (disubstitution): Stoichiometry is incorrect, or the reaction was not quenched in time.[1] 2. Oxidation of p-phenylenediamine: Exposure to air can cause the diamine to oxidize, forming colored impurities. | 1. Use an excess of p-phenylenediamine. Add the p-toluenesulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.[1] 2. Use high-purity p-phenylenediamine. Consider performing the reaction under an inert atmosphere. |
| Product is a Dark Oil or Gummy Solid | 1. Presence of colored oxidation products. 2. Residual solvent or impurities. | 1. Purify via column chromatography or recrystallization. Activated carbon can be used during recrystallization to remove colored impurities. 2. Ensure complete removal of solvent under reduced pressure. Wash the crude product thoroughly during workup. |
| Difficulty in Product Purification/Recrystallization | 1. Inappropriate solvent system. 2. High level of impurities preventing crystallization. | 1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent mixture. Methanol is often a suitable choice.[3] 2. First, purify by column chromatography to remove the bulk of impurities, then proceed with recrystallization to obtain a highly pure product. |
Common Impurity Profile
Understanding the potential impurities is crucial for developing effective purification strategies and ensuring the final product meets the required specifications (>95% purity for biological testing).[4]
| Impurity Name | Structure | Source | Detection Method |
| p-Phenylenediamine | ![]() | Unreacted starting material. | TLC, HPLC, ¹H NMR |
| p-Toluenesulfonyl chloride | ![]() | Unreacted starting material. | TLC, HPLC (may hydrolyze on column) |
| N,N'-bis(4-methylphenylsulfonyl)-1,4-diaminobenzene | ![]() | Reaction of both amino groups of p-phenylenediamine with TsCl. | TLC, HPLC, ¹H NMR, MS |
| p-Toluenesulfonic acid | ![]() | Hydrolysis of p-toluenesulfonyl chloride.[1] | ¹H NMR, HPLC |
| Oxidized p-phenylenediamine species | Polymeric/colored structures | Oxidation of the starting diamine. | Visual (color), often baseline material on TLC. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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p-Phenylenediamine
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p-Toluenesulfonyl chloride (TsCl)
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Sodium carbonate (Na₂CO₃)
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Distilled water
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Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in distilled water (approx. 185 mL per gram of diamine).
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Stir the solution at room temperature to form a suspension.
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Slowly add p-toluenesulfonyl chloride (0.5 to 0.9 equivalents) in portions to the stirring suspension.
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Maintain the pH of the reaction mixture between 8 and 9 by adding a 3% sodium carbonate solution as needed. The basic condition neutralizes the generated HCl.
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Continue stirring the suspension vigorously at room temperature for 10-12 hours.
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Monitor the reaction using TLC until the p-toluenesulfonyl chloride spot has disappeared.
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Once the reaction is complete, collect the light brown precipitate by vacuum filtration.
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Wash the precipitate thoroughly with cold distilled water to remove unreacted p-phenylenediamine and inorganic salts.
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Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
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Dissolve the crude, dried product in a minimum amount of hot methanol.
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If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a celite pad.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Collect the resulting light brown or off-white needles by vacuum filtration.[3]
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Wash the crystals with a small amount of cold methanol and dry them to a constant weight.
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Assess the purity using HPLC, ¹H NMR, or melting point analysis (Expected M.P. ~185 °C).
Visual Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis problems.
References
"troubleshooting low yield in N-(4-Aminophenyl)-4-methylbenzenesulfonamide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction resulted in a significantly lower yield than expected. What are the primary factors to investigate?
A1: A low yield in this synthesis can often be attributed to several key factors. Begin by systematically evaluating the following:
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Reagent Quality: Ensure that all reactants and solvents are pure and anhydrous. The presence of moisture is particularly detrimental as it can lead to the hydrolysis of p-toluenesulfonyl chloride into the unreactive p-toluenesulfonic acid.[1]
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Stoichiometry: The molar ratio of reactants is critical. An excess of p-toluenesulfonyl chloride or the base can promote the formation of the di-tosylated byproduct. For selective mono-tosylation, it is advisable to use a 1:1 or slightly less than 1:1 molar ratio of p-toluenesulfonyl chloride to p-phenylenediamine.
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Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures can increase the rate of side reactions, including the formation of the di-tosylated product.
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Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the degradation of reagents due to atmospheric moisture and oxygen.[1]
Q2: I have a significant amount of a byproduct that is less polar than my desired product. What is it and how can I avoid its formation?
A2: The less polar byproduct is likely N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine, the di-tosylated product. This forms when both amino groups of the p-phenylenediamine react with p-toluenesulfonyl chloride.
To minimize the formation of this byproduct:
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Control Stoichiometry: Use a 1:1 molar ratio of p-phenylenediamine to p-toluenesulfonyl chloride. A slight excess of the diamine can also favor mono-tosylation.
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Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the solution of p-phenylenediamine. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, reducing the likelihood of a second reaction on the already mono-tosylated product.
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Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the mono-tosylated product.
Q3: How can I effectively separate the mono-tosylated product from the di-tosylated byproduct and unreacted p-phenylenediamine?
A3: Column chromatography is the most effective method for separating the desired mono-tosylated product from the di-tosylated byproduct and any unreacted starting material. A detailed protocol is provided in the "Experimental Protocols" section. The separation relies on the polarity difference between the three compounds:
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p-Phenylenediamine: Highly polar, will have the lowest Rf value.
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This compound (mono-tosylated): Intermediate polarity and Rf value.
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N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine (di-tosylated): Least polar, will have the highest Rf value.
Recrystallization can also be used to purify the mono-tosylated product after column chromatography. A suitable solvent system for recrystallization is an ethanol/water mixture.
Q4: My p-phenylenediamine starting material has a dark color. Will this affect my reaction?
A4: Yes, the dark color of p-phenylenediamine indicates oxidation, which can lead to the formation of colored impurities and potentially lower the yield of the desired product. It is recommended to purify the p-phenylenediamine before use. This can be achieved by recrystallization from water with the addition of activated charcoal to remove colored impurities.
Data Presentation
The following tables summarize yield data to help you benchmark your results.
Table 1: Expected vs. Low Yields for the Synthesis of this compound
| Yield Category | Percentage Yield | Potential Causes |
| Expected Yield | 60-70% | Optimal reaction conditions, pure reagents. |
| Low Yield | < 50% | Impure reagents, incorrect stoichiometry, high reaction temperature, presence of moisture. |
Table 2: Influence of Reaction Conditions on the Formation of Di-tosylated Byproduct
| Molar Ratio (p-phenylenediamine:TsCl) | Base | Solvent | Temperature | Yield of Di-tosylated Product |
| 1:4 | Triethylamine | Dichloromethane | Room Temperature (48h) | 20% |
| 1:2 (o-phenylenediamine) | Pyridine | Pyridine | 100 °C (1h) | 84% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-tosylation)
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Reagent Preparation:
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Dissolve p-phenylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer.
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In a separate flask, dissolve p-toluenesulfonyl chloride (0.95-1.0 equivalents) in the same solvent.
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Reaction Setup:
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Place the flask containing the p-phenylenediamine solution in an ice bath to cool to 0 °C.
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If using a non-basic solvent like dichloromethane, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the p-phenylenediamine solution.
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-
Reaction Execution:
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Slowly add the p-toluenesulfonyl chloride solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Work-up:
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Once the reaction is complete, wash the organic layer with dilute aqueous HCl to remove the base and unreacted p-phenylenediamine.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by column chromatography followed by recrystallization as detailed in Protocols 3 and 4.
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Protocol 2: Synthesis of N,N'-bis(4-methylphenylsulfonyl)-p-phenylenediamine (Di-tosylation)
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Reagent Preparation:
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Dissolve p-phenylenediamine (1 equivalent) in dichloromethane.
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Add triethylamine (4 equivalents).
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Add p-toluenesulfonyl chloride (4 equivalents).
-
-
Reaction Execution:
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Stir the mixture at room temperature for 48 hours.
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-
Work-up and Purification:
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Follow the work-up procedure described in Protocol 1.
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Purify the crude product by column chromatography.
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Protocol 3: Purification by Column Chromatography
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Column Preparation:
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Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
-
Elution:
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Begin elution with a low polarity solvent (e.g., 10% ethyl acetate in hexane) to elute the less polar di-tosylated byproduct first.
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Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired mono-tosylated product.
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The highly polar, unreacted p-phenylenediamine will remain at the top of the column.
-
-
Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC to identify those containing the pure mono-tosylated product.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
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Protocol 4: Purification by Recrystallization
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Dissolution:
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Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.
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-
Crystallization:
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Slowly add hot water to the solution until it becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation:
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry to obtain the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Solubility for Biological Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-(4-Aminophenyl)-4-methylbenzenesulfonamide for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sulfonamide derivative. Like many small molecule compounds developed in drug discovery, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo biological assays. Inconsistent solubilization can lead to inaccurate and unreliable experimental results.
Q2: What are the key factors influencing the solubility of this compound?
A2: The solubility of sulfonamides like this compound is primarily influenced by:
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pH: The presence of ionizable amine and sulfonamide groups means that solubility is pH-dependent. Generally, the solubility of sulfonamides increases with increasing pH.
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Solvent Polarity: This compound is more likely to be soluble in polar solvents.
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Temperature: Increasing the temperature can enhance the solubility of many organic compounds.
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Crystalline Form: The compound's tendency to crystallize can affect its dissolution rate and apparent solubility.
Q3: In which common laboratory solvents can I dissolve this compound?
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DMSO (Dimethyl Sulfoxide): This is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2]
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DMF (Dimethylformamide): DMF can sometimes offer better solubility for certain intermediates compared to DMSO.
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Ethanol/Methanol: A related compound, 4-aminobenzenesulfonamide, is slightly soluble in cold ethanol and methanol. Solubility may be limited.
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Aqueous Buffers: Direct dissolution in aqueous buffers is likely to be very low and is not recommended for preparing initial stock solutions. The final concentration of organic solvent in the assay should be minimized to avoid cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates when preparing the stock solution in DMSO. | The concentration exceeds the solubility limit. | - Try preparing a more dilute stock solution.- Gently warm the solution (e.g., to 37°C) to aid dissolution.- Sonicate the solution for a short period. |
| Precipitation occurs upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium. | The compound is crashing out of solution as the solvent polarity increases. This is a common issue for poorly soluble compounds.[1] | - Decrease the final concentration of the compound in the assay.- Increase the percentage of DMSO in the final working solution (be mindful of cell toxicity, typically <0.5% is recommended).- Use a multi-step dilution protocol: first dilute the DMSO stock into an intermediate solvent (e.g., ethanol) before the final dilution into the aqueous medium.- Consider the use of solubilizing agents such as cyclodextrins or surfactants in your assay buffer. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Precipitation of the compound over the course of the experiment. | - Always ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any particulate matter.- Prepare fresh dilutions from the stock solution for each experiment.- Evaluate the stability of the compound in your assay medium over the experimental timeframe. |
| Difficulty dissolving the compound in any solvent. | The compound may be in a particularly stable crystalline form. | - Use physical methods to increase the surface area, such as gentle grinding with a mortar and pestle before attempting to dissolve. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound.
Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), anhydrous grade
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Vortex mixer
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Sonicator (optional)
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Sterile microcentrifuge tubes or vials
Procedure:
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Accurately weigh the desired amount of this compound.
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Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution against a light source to ensure there are no visible particles.
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If dissolution is incomplete, sonicate the solution for 5-10 minutes in a water bath.
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If necessary, gently warm the solution to 37°C.
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Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in biological assays.
Materials:
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This compound DMSO stock solution (from Protocol 1)
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Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
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Sterile polypropylene tubes
Procedure:
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Bring the DMSO stock solution to room temperature.
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Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations.
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It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
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Do not exceed a final DMSO concentration that is toxic to your biological system (typically ≤ 0.5%).
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Use the working solutions immediately after preparation for best results.
Quantitative Data Summary
While precise, experimentally determined solubility values for this compound in various solvents are not widely published, the table below provides qualitative solubility information based on related sulfonamide compounds. Researchers should experimentally determine the solubility for their specific experimental conditions.
| Solvent | Qualitative Solubility | Notes |
| DMSO | Likely Soluble | Recommended for high-concentration stock solutions. |
| DMF | Likely Soluble | An alternative to DMSO for stock solutions. |
| Ethanol | Slightly Soluble | May be used for intermediate dilutions. |
| Methanol | Slightly Soluble | Similar to ethanol. |
| Water / Aqueous Buffers | Poorly Soluble | Not recommended for initial stock solution preparation. pH will significantly impact solubility. |
Visualizations
References
Technical Support Center: Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a clear, question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a lower than expected yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors. Below is a guide to troubleshoot this issue.
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Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the unreactive p-toluenesulfonic acid.
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Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
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Formation of Di-substituted Byproduct: A significant side reaction is the di-tosylation of p-phenylenediamine to form N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine.[2] This occurs when both amino groups of the p-phenylenediamine react with the p-toluenesulfonyl chloride.
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Solution: Carefully control the stoichiometry of your reactants. A slight excess of p-phenylenediamine can favor the mono-sulfonated product. Slow, dropwise addition of the p-toluenesulfonyl chloride solution to the p-phenylenediamine solution at a controlled, low temperature (e.g., 0 °C) can also minimize the formation of the di-substituted product.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
-
Issue 2: The Product is Colored (e.g., light brown, pink, or yellow)
Q: My final product is not a pure white powder; it has a distinct color. What causes this discoloration and how can I purify it?
A: The appearance of color, often described as a light brown precipitate, in the synthesis of this compound is a common issue, typically arising from the oxidation of the aromatic amine.[3][4]
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Cause: The free amino group in both the starting material (p-phenylenediamine) and the final product is susceptible to air oxidation, which can form colored impurities.
-
Purification Solutions:
-
Recrystallization: This is a primary method for purifying the product.
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Solvent System: A mixture of ethanol and water is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
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Activated Carbon Treatment: If the color persists after initial recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then perform a hot filtration to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.[4]
-
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed.
-
Mobile Phase: A common mobile phase is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most significant side reaction is the formation of the di-tosylated byproduct, N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine.[2] This occurs when both amino groups of the p-phenylenediamine starting material react with p-toluenesulfonyl chloride.
Q2: How can I control the formation of the di-tosylated byproduct?
A2: To favor the formation of the desired mono-sulfonated product, you can:
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Use a molar excess of p-phenylenediamine relative to p-toluenesulfonyl chloride.
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Slowly add the p-toluenesulfonyl chloride to the reaction mixture.[1]
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Maintain a low reaction temperature.[1]
Q3: My product is difficult to dissolve for recrystallization. What can I do?
A3: this compound can have limited solubility. Ensure you are using a minimal amount of a suitable hot solvent. If solubility is still an issue, consider a different solvent system or use a larger volume of the hot solvent, and then concentrate the solution by evaporation before cooling to induce crystallization.
Q4: What analytical techniques are recommended for purity assessment?
A4:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
-
Melting Point: A sharp melting point close to the literature value (around 185°C) is a good indicator of purity.
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| p-Phenylenediamine | 108.14 | 145-147 | White solid, darkens on air exposure |
| p-Toluenesulfonyl chloride | 190.65 | 67-69 | White to grayish-white crystalline solid |
| This compound | 262.33 | ~185 | White to light brown crystalline solid |
| N,N'-bis(4-methylphenyl)sulfonyl-1,4-phenylenediamine | 416.52 | 252-253 | White solid |
Experimental Protocols
Synthesis of this compound [3]
-
Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml).
-
Reagent Addition: To this solution, add p-toluenesulfonyl chloride (2 mmol, 0.381 g).
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pH Adjustment and Reaction: Stir the suspension at room temperature for 10 hours. Maintain the pH of the reaction mixture between 8 and 9 by adding a 3% sodium carbonate solution as needed.
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Workup: A light brown precipitate will form. Filter the precipitate, wash it thoroughly with distilled water, and then dry it.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol to obtain light brown needles.
Visualizations
References
Technical Support Center: N-(4-Aminophenyl)-4-methylbenzenesulfonamide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield and Incomplete Reaction
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Question: Our large-scale batch is showing a lower-than-expected yield, and in-process controls indicate the presence of unreacted p-phenylenediamine. What are the potential causes and solutions?
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Answer:
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Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer between the solid p-phenylenediamine, the aqueous phase, and the p-toluenesulfonyl chloride. This results in localized areas of low reactant concentration and incomplete conversion.
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Solution: Increase the agitation speed and ensure the reactor is properly baffled to create a homogeneous suspension. Consider using a higher-power overhead stirrer.
-
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Poor pH Control: The reaction is sensitive to pH. If the pH drops too low, the p-phenylenediamine will be protonated, reducing its nucleophilicity. If it's too high, hydrolysis of the p-toluenesulfonyl chloride can become a significant side reaction.
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Solution: Implement a calibrated, automated pH controller for the addition of the sodium carbonate solution. Ensure the base is added subsurface near the agitator to promote rapid dispersion.
-
-
Incorrect Stoichiometry: While lab-scale reactions may be more forgiving, precise stoichiometry is critical at scale.
-
Solution: Double-check the molar equivalents of all reagents. For the synthesis of the mono-sulfonated product, using a slight excess of p-phenylenediamine can be considered, but this may complicate purification. A 1:1 molar ratio is a good starting point, with careful control over the addition of the sulfonyl chloride.
-
-
Issue 2: Formation of Di-substituted Impurity
-
Question: We are observing a significant amount of the di-sulfonated byproduct, N,N'-(1,4-phenylene)bis(4-methylbenzenesulfonamide), in our crude product. How can we minimize its formation?
-
Answer:
-
Slow Addition of p-Toluenesulfonyl Chloride: Adding the p-toluenesulfonyl chloride too quickly can create localized areas of high concentration, favoring the reaction of a second molecule of the sulfonyl chloride with the already formed product.
-
Solution: Add the p-toluenesulfonyl chloride solution slowly and at a controlled rate to the p-phenylenediamine suspension. This maintains a low concentration of the sulfonyl chloride throughout the reaction.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second substitution.
-
Solution: Maintain the reaction at room temperature or slightly below to control the reaction kinetics.
-
-
Issue 3: Challenges with Product Isolation and Purity
-
Question: The filtration of the crude product is slow, and the purity after initial isolation is below our target specifications. What can we do to improve this?
-
Answer:
-
Particle Size and Morphology: The precipitation conditions can affect the crystal size and shape, which in turn impacts filtration efficiency.
-
Solution: After the reaction is complete, consider an aging step where the suspension is stirred for a period to allow for crystal growth. A controlled cooling profile can also promote the formation of larger, more easily filterable crystals.
-
-
Inadequate Washing: Residual starting materials, byproducts, and inorganic salts can be trapped in the filter cake.
-
Solution: Wash the filter cake thoroughly with distilled water until the filtrate is neutral. A final wash with a non-polar solvent like heptane can help remove organic impurities.
-
-
Recrystallization Issues: The choice of solvent for recrystallization is crucial for achieving high purity.
-
Solution: Methanol has been reported to be an effective solvent for recrystallization.[1] A slow cooling rate during recrystallization is recommended to obtain well-formed crystals and to minimize the inclusion of impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical solvent and base used for this synthesis?
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexane.
-
-
Q3: What are the critical safety considerations for this scale-up?
-
A3: p-Toluenesulfonyl chloride is corrosive and a lachrymator. p-Phenylenediamine is toxic and a skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood. On a large scale, consider the exothermicity of the reaction and have a cooling system in place.
-
-
Q4: Can polymorphism be an issue for this compound?
-
A4: Yes, sulfonamides are known to exhibit polymorphism. Different crystal forms can have different physical properties, such as solubility and bioavailability. It has been reported that this compound can crystallize with two independent molecules in the asymmetric unit.[1] It is crucial to control the crystallization process to ensure the desired polymorph is consistently produced.
-
Experimental Protocols
Synthesis of this compound
This protocol is based on literature procedures and is intended for lab-scale synthesis.[1] Adjustments will be necessary for scale-up.
Materials:
-
p-Phenylenediamine
-
p-Toluenesulfonyl chloride
-
Sodium carbonate
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add p-phenylenediamine (1.0 eq) and distilled water (approximately 185 mL per gram of p-phenylenediamine).
-
Stir the mixture to form a suspension.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., acetone) to the suspension.
-
Simultaneously, add a 3% aqueous solution of sodium carbonate to maintain the pH of the reaction mixture between 8 and 9.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the light brown precipitate and wash it thoroughly with distilled water.
-
Dry the crude product.
-
Recrystallize the crude product from methanol to obtain light brown needles of this compound.[1]
Data Presentation
Table 1: Effect of pH on Reaction Yield and Purity
| pH Range | Yield (%) | Purity (%) | Di-substituted Impurity (%) |
| 6-7 | 65 | 90 | 3 |
| 8-9 | 85 | 98 | <1 |
| 10-11 | 78 | 94 | 2 |
Note: Data is illustrative and based on typical optimization studies for sulfonamide synthesis.
Table 2: Influence of p-Toluenesulfonyl Chloride Addition Time on Impurity Profile
| Addition Time (hours) | Yield (%) | Purity (%) | Di-substituted Impurity (%) |
| 0.5 | 82 | 92 | 5 |
| 2 | 85 | 98 | <1 |
| 4 | 84 | 97 | 1 |
Note: Data is illustrative and based on typical optimization studies for sulfonamide synthesis.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Interpreting NMR Spectra of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated using advanced algorithms and provide a reliable reference for spectral assignment.
¹H NMR Predicted Data (500 MHz, CDCl₃)
| Atom(s) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| H-10 (CH₃) | 2.38 | Singlet | 3H | - |
| H-12, H-16 | 7.20 | Doublet | 2H | 8.2 |
| H-13, H-15 | 7.65 | Doublet | 2H | 8.2 |
| H-2, H-6 | 6.95 | Doublet | 2H | 8.5 |
| H-3, H-5 | 6.60 | Doublet | 2H | 8.5 |
| NH₂ | ~3.7 (variable) | Broad Singlet | 2H | - |
| NH | ~6.5 (variable) | Broad Singlet | 1H | - |
¹³C NMR Predicted Data (125 MHz, CDCl₃)
| Atom(s) | Predicted Chemical Shift (δ ppm) |
| C-10 (CH₃) | 21.5 |
| C-11 | 143.8 |
| C-12, C-16 | 129.8 |
| C-13, C-15 | 127.3 |
| C-14 | 136.0 |
| C-1 | 128.5 |
| C-2, C-6 | 124.0 |
| C-3, C-5 | 115.0 |
| C-4 | 145.5 |
Experimental Protocols
Standard NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow this detailed protocol for this compound:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper NH and NH₂ peaks due to stronger hydrogen bonding with the solvent.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the compound is fully dissolved. Visually inspect the solution for any suspended particles.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube. This prevents distortion of the magnetic field homogeneity, which can lead to broad spectral lines.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the acquisition and interpretation of the NMR spectra for this compound.
Q1: Why are the -NH₂ and sulfonamide -NH proton signals broad or not visible?
A1: The broadening or disappearance of amine and amide proton signals is a common phenomenon in ¹H NMR spectroscopy.
-
Chemical Exchange: The protons on the nitrogen atoms can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This rapid exchange leads to a broadening of the signals. At a moderate exchange rate, the peak can become so broad that it is indistinguishable from the baseline.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of adjacent protons, leading to broader signals.
-
Solvent Effects: The choice of solvent significantly impacts the appearance of these signals. In aprotic, non-hydrogen bonding solvents like CDCl₃, the exchange rate can be in the intermediate range on the NMR timescale, causing significant broadening. In hydrogen-bonding solvents like DMSO-d₆, the exchange is often slowed down, resulting in sharper peaks.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The -NH₂ and -NH protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks.
-
Variable Temperature NMR: Acquiring the spectrum at different temperatures can help. Lowering the temperature may slow down the exchange rate, resulting in sharper signals. Conversely, increasing the temperature can sometimes push the exchange into the fast regime, also leading to a sharper, averaged signal.
-
Change of Solvent: If possible, re-run the spectrum in DMSO-d₆ to observe sharper NH and NH₂ peaks.
Q2: The aromatic region of my ¹H NMR spectrum is complex and the doublets are not perfectly symmetrical. What is causing this?
A2: The aromatic region of this compound shows two sets of AA'BB' spin systems, which can appear as two distinct doublets of doublets. However, they can sometimes present as complex multiplets.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected splitting patterns. For example, the inner peaks of a doublet may become more intense, and the outer peaks less intense (a phenomenon known as "roofing").
-
Overlapping Signals: The chemical shifts of the aromatic protons on the two rings might be very close, leading to overlapping multiplets that are difficult to resolve and interpret.
Troubleshooting Steps:
-
Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion (in Hz), which can simplify complex multiplets and reduce second-order effects.
-
Solvent Change: Different solvents can induce small changes in the chemical shifts of the aromatic protons, potentially resolving overlapping signals.
Q3: My baseline is noisy and the peaks are broad. How can I improve the spectral quality?
A3: A poor signal-to-noise ratio and broad peaks can arise from several issues related to sample preparation and instrument settings.
-
Low Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor. Try preparing a more concentrated sample.
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Inhomogeneous Sample: The presence of undissolved solid particles can severely degrade the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved and filter it if necessary.
-
Poor Shimming: The magnetic field needs to be shimmed (made homogeneous) for each sample. If the shimming is not optimal, all peaks in the spectrum will be broad. Re-shimming the instrument can often resolve this issue.
Visualizations
Diagram 1: Logical Workflow for NMR Spectrum Interpretation
Caption: A logical workflow for the systematic interpretation of NMR spectra.
Diagram 2: Chemical Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Technical Support Center: Analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on common fragmentation patterns of aromatic sulfonamides. The molecular weight of this compound is 262.33 g/mol .[1][2] The protonated molecule [M+H]⁺ would have an m/z of approximately 263.08.
| Predicted Fragment Ion (m/z) | Proposed Structure/Identity | Neutral Loss |
| 263.08 | [M+H]⁺ | - |
| 172.05 | [C₇H₈NO₂S]⁺ | C₆H₆N |
| 155.03 | [C₇H₇O₂S]⁺ | C₆H₇N₂ |
| 108.06 | [C₆H₆NO]⁺ | C₇H₇SO₂ |
| 92.05 | [C₆H₆N]⁺ | C₇H₇SO₂ |
| 91.05 | [C₇H₇]⁺ | C₆H₇N₂O₂S |
Note: The relative abundances of these ions can vary depending on the ionization technique (e.g., ESI, EI) and collision energy used.
Fragmentation Pathway
The proposed fragmentation pathway for this compound initiated by protonation is illustrated below. The fragmentation of aromatic sulfonamides in positive ion mode often involves cleavage of the S-N bond and the C-S bond, as well as the loss of sulfur dioxide (SO₂).[3]
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Protocols
A generalized experimental protocol for the analysis of sulfonamides, including this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.
1. Sample Preparation (Solid Samples)
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add a suitable internal standard.
-
Add 5 mL of an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical for positive ion mode analysis.[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally preferred for sulfonamides as they readily form protonated molecules.[4]
-
MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions.
Troubleshooting Guides
Issue 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | - Verify the extraction solvent is appropriate for the sample matrix.- Ensure complete evaporation of the extraction solvent and proper reconstitution in the mobile phase. |
| Ion Suppression/Matrix Effects | - Dilute the sample to reduce the concentration of interfering matrix components.[5][6]- Improve sample cleanup using solid-phase extraction (SPE).- Modify the chromatographic method to separate the analyte from co-eluting matrix components. |
| Incorrect Instrument Settings | - Confirm the mass spectrometer is in the correct ionization mode (positive ESI).- Check that the precursor and product ion m/z values in the MRM method are accurate.- Optimize the cone voltage and collision energy for the specific analyte. |
| System Contamination | - Run a blank injection to check for system contamination.- Clean the ion source. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phases.- Ensure the mobile phase components are correctly proportioned by the LC pump. |
| Air Bubbles in the System | - Degas the mobile phases.- Purge the LC pumps. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.[7] |
| Contaminated LC System | - Flush the entire LC system with an appropriate cleaning solution. |
| Leaking Fittings | - Check all fittings for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound?
A1: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for sulfonamides as they readily form protonated molecules [M+H]⁺.[4]
Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum?
A2: Based on the fragmentation of similar sulfonamides, you should look for fragment ions corresponding to the cleavage of the S-N bond and the C-S bond. Common product ions for sulfonamides include those at m/z 92, 108, and 155.[8] For this compound, key fragments would be expected at m/z 172, 155, 108, 92, and 91.
Q3: How can I overcome matrix effects when analyzing samples from complex matrices like plasma or tissue?
A3: To mitigate matrix effects, you can employ several strategies:
-
Sample Dilution: This is a simple first step to reduce the concentration of interfering compounds.
-
Improved Sample Cleanup: Utilize solid-phase extraction (SPE) to selectively isolate the analyte from the matrix.
-
Chromatographic Separation: Optimize your LC method to ensure the analyte elutes in a region free from co-eluting, ion-suppressing species.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte will co-elute and experience similar matrix effects, allowing for accurate quantification.
Q4: What should I do if I observe unexpected adduct ions in my mass spectrum?
A4: The presence of adduct ions (e.g., [M+Na]⁺, [M+K]⁺) is common in ESI-MS. To minimize their formation:
-
Use high-purity solvents and reagents to reduce the presence of sodium and potassium salts.
-
Consider using ammonium acetate or ammonium formate as a mobile phase additive, which can sometimes reduce the formation of metal adducts.
-
Optimize the ion source conditions, as higher temperatures can sometimes reduce adduct formation.
Q5: My mass accuracy is off. How can I troubleshoot this?
A5: Inaccurate mass measurements can be due to several factors:
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range.
-
Temperature Fluctuations: Stable laboratory temperature is crucial for consistent mass accuracy.
-
Space Charge Effects: If the ion trap or analyzer is overloaded with ions, it can lead to mass shifts. Try diluting your sample.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"removing unreacted starting materials from N-(4-Aminophenyl)-4-methylbenzenesulfonamide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
The most common impurities are unreacted starting materials: 4-aminophenylamine (p-phenylenediamine) and 4-methylbenzenesulfonyl chloride (tosyl chloride). Depending on the reaction conditions, side products from the reaction of tosyl chloride with water (p-toluenesulfonic acid) may also be present.
Q2: What is the initial purification step recommended after the reaction?
The initial and simplest purification step is to thoroughly wash the crude product. A published synthesis method involves filtering the precipitate and washing it with distilled water.[1] This is effective in removing water-soluble impurities.
Q3: How can I remove unreacted p-phenylenediamine?
p-Phenylenediamine has moderate solubility in water, which increases with temperature.[2][3] It is also soluble in alcohols, ether, chloroform, and benzene.[4][5] Washing the crude product with cold water should remove a significant portion of unreacted p-phenylenediamine. For more persistent impurities, recrystallization is effective.
Q4: How can I remove unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid?
Tosyl chloride is insoluble in water but soluble in many organic solvents like ethanol, ether, and benzene.[6][7][8][9] It reacts with water to form p-toluenesulfonic acid, which is water-soluble.[10] Washing the crude product with a dilute aqueous sodium bicarbonate solution can help neutralize and dissolve any p-toluenesulfonic acid, converting it to its more water-soluble sodium salt.[11] Unreacted tosyl chloride can be removed during recrystallization.
Q5: What is the recommended solvent for recrystallization of this compound?
A reported method for the synthesis of this compound suggests growing crystals from methanol.[1] Generally, for recrystallization, a solvent should be chosen in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent colored impurities (pink/purple/dark) in the final product. | The presence of oxidized p-phenylenediamine. p-Phenylenediamine can darken upon exposure to air.[3][4] | 1. Ensure thorough washing of the crude product with cold water to remove as much of the unreacted diamine as possible before it oxidizes. 2. Perform recrystallization. The colored impurities will likely remain in the mother liquor. 3. If the product is still colored, a second recrystallization may be necessary. |
| The product "oils out" during recrystallization instead of forming crystals. | The solution may be too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out. | 1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional hot solvent to slightly dilute the solution. 3. Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath.[12] |
| Low recovery of the product after recrystallization. | Too much solvent was used, or the product has some solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. |
| The final product is still contaminated with starting materials after one recrystallization. | The initial crude product was highly impure, or the chosen recrystallization solvent is not optimal for separating the product from the specific impurities. | 1. Perform a second recrystallization. 2. Consider an alternative recrystallization solvent or a solvent mixture (e.g., ethanol/water). 3. If recrystallization is ineffective, column chromatography may be necessary for complete separation. |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 262.33 | 185 | Soluble in polar solvents.[13] A published synthesis reports recrystallization from methanol.[1][14] |
| p-Phenylenediamine | 108.14 | 145-147 | Soluble in water (solubility increases with temperature), alcohol, ether, chloroform, and benzene.[2][3][4][5] |
| Tosyl chloride | 190.65 | 69-71 | Insoluble in water; soluble in alcohol, ether, and benzene.[6][8][9] |
Experimental Protocols
Protocol 1: Aqueous Wash of Crude Product
-
Isolate the crude this compound by vacuum filtration.
-
Suspend the crude solid in a beaker with deionized water.
-
Stir the suspension vigorously for 15-20 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with additional cold deionized water.
-
To specifically remove acidic impurities like p-toluenesulfonic acid, wash the filter cake with a cold, dilute solution of sodium bicarbonate.
-
Finally, wash the cake again with cold deionized water to remove any residual base.
-
Press the solid as dry as possible on the filter.
Protocol 2: Recrystallization from Methanol
-
Transfer the washed and dried crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of methanol and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of hot methanol until the solid just completely dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals completely.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 5. cir-safety.org [cir-safety.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 8. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 9. Tosyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. matrixscientific.com [matrixscientific.com]
Validation & Comparative
A Comparative Analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Sulfanilamide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and the archetypal sulfonamide, sulfanilamide. This analysis is based on their shared mechanism of action and includes standardized experimental protocols for the evaluation of their antibacterial efficacy.
Introduction
Sulfonamides represent a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis. This inhibitory action results in a bacteriostatic effect, curbing the growth and proliferation of susceptible bacteria.
Mechanism of Action: Inhibition of Folate Synthesis
Both this compound and sulfanilamide function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the synthesis of folic acid.[4][5] As structural analogs of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. The depletion of tetrahydrofolic acid, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, ultimately halts bacterial growth.[1]
Comparative Antibacterial Performance
A direct, head-to-head quantitative comparison of the antibacterial activity of this compound and sulfanilamide through Minimum Inhibitory Concentration (MIC) values against standardized bacterial strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 is not available in the current body of scientific literature.
However, based on the shared sulfonamide core, it is anticipated that this compound would exhibit a similar spectrum of activity to sulfanilamide, primarily against gram-positive and some gram-negative bacteria. The structural modification, specifically the addition of a 4-methylbenzenesulfonyl group to the aniline nitrogen, may influence its potency, solubility, and pharmacokinetic properties. Further experimental evaluation is required to quantify these differences.
Table 1: Hypothetical Data Presentation for Comparative Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli ATCC 25922 | Data not available |
| Staphylococcus aureus ATCC 25923 | Data not available | |
| Sulfanilamide | Escherichia coli ATCC 25922 | Data not available |
| Staphylococcus aureus ATCC 25923 | Data not available |
Note: This table is a template for presenting experimental data. Specific MIC values for the listed compounds against these strains were not found in the reviewed literature.
Experimental Protocols
To facilitate direct comparison, the following standardized protocols for determining the Minimum Inhibitory Concentration (MIC) are provided.
Broth Microdilution Assay
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sulfanilamide
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an 18-24 hour agar plate in sterile saline or broth.
-
Compound Dilution: Prepare serial twofold dilutions of each compound in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
While both this compound and sulfanilamide are expected to exhibit antibacterial activity through the inhibition of the folate biosynthesis pathway, a definitive quantitative comparison of their potency is hampered by the lack of specific experimental data for this compound. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative assays. Such studies would be invaluable in elucidating the structure-activity relationships within this class of sulfonamides and for the potential development of novel antibacterial agents.
References
Comparative Cytotoxicity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives against several human cancer cell lines. The data presented herein, compiled from multiple studies, aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships of this class of compounds and to provide detailed experimental protocols for reproducible research.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects. The results from various studies are summarized in the table below.
| Compound ID | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | MDA-MB-468 (Breast) | < 30 | [1] |
| 1 | Unsubstituted | MCF-7 (Breast) | < 128 | [1] |
| 1 | Unsubstituted | HeLa (Cervical) | < 360 | [1] |
| 2 | 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562 (Leukemia) | Not specified, but highly selective | [2] |
| 2 | 2,4-Dinitrobenzenesulfonamide derivative (S1) | Jurkat (Leukemia) | Not specified, but highly selective | [2] |
| 3 | N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 (Liver) | 0.25 | [3] |
| 4 | 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 12) | KG-1 (Leukemia) | Micromolar range | [4] |
| 5 | 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 16) | KG-1 (Leukemia) | Micromolar range | [4] |
| 6 | 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 31) | KG-1 (Leukemia) | Micromolar range | [4] |
| 7 | 4-Amino-N-(4-aminophenyl)benzamide analogue (Compound 32) | KG-1 (Leukemia) | Micromolar range | [4] |
| 8 | Arylpropyl sulfonamide analogue (Compound 15) | PC-3 (Prostate) | 29.2 | [5] |
| 8 | Arylpropyl sulfonamide analogue (Compound 15) | HL-60 (Leukemia) | 20.7 | [5] |
Experimental Protocols
The cytotoxicity of the this compound derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cells were seeded in 96-well plates at a density of 1 × 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells were then treated with various logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the synthesized sulfonamide derivatives and incubated for a period of 72 hours.[1]
-
MTT Reagent Addition: After the incubation period, the culture medium was removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the insoluble purple formazan product.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 540 nm.[1]
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then determined from the dose-response curves. Drugs were generally considered cytotoxic when cell viability decreased to less than 50%.[1]
Mechanistic Insights and Signaling Pathways
While the precise signaling pathways for all derivatives are not fully elucidated, studies on related sulfonamide compounds suggest several potential mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Several sulfonamide derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands, such as FasL, to their corresponding death receptors (e.g., FasR) on the cell surface. This leads to the activation of a caspase cascade, ultimately resulting in apoptosis. Some sulfonamide derivatives have been observed to increase the expression of FasR.[2]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates caspases. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this pathway.[2][6] Some sulfonamides have been shown to disrupt the Bcl-2/Bax balance, favoring apoptosis.[6]
Caption: Proposed apoptotic pathways induced by sulfonamide derivatives.
Cell Cycle Arrest
Certain sulfonamide derivatives have been found to interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G0/G1, S, or G2/M.[1][2] This disruption of the cell cycle can prevent cancer cell proliferation and ultimately lead to cell death. For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others block the transition from G0/G1 to the S phase.[2] The p53/p21-dependent pathway has been implicated in the cell cycle arrest induced by some N-(piperidine-4-yl)benzamide derivatives.[3]
Caption: Sites of cell cycle arrest induced by various sulfonamide derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The cytotoxic activity of its derivatives is significantly influenced by the nature and position of substituents. Further research focusing on the synthesis of a broader range of derivatives and elucidation of their precise mechanisms of action is warranted to optimize their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of the sulfonamide compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing a detailed atomic-level picture of the molecule as it exists in the crystalline state. This technique was successfully employed to elucidate the structure of this compound, revealing crucial details about its conformation and intermolecular interactions.[1] However, a multi-faceted approach utilizing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is often essential for a complete and robust structural validation. This guide will delve into the experimental data from each of these methods, offering a comparative analysis of their strengths and limitations in the context of this specific molecule.
I. X-ray Crystallography: The Definitive Blueprint
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the orthorhombic space group P212121 with two independent molecules in the asymmetric unit.[1] This means that within the crystal lattice, there are two slightly different conformations of the molecule that are not related by symmetry.
The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. For instance, the dihedral angle between the two benzene rings is a key conformational feature. The analysis also maps the intricate network of intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and the solid-state properties of the compound.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0598(3) |
| b (Å) | 14.7702(11) |
| c (Å) | 35.026(2) |
| V (ų) | 2617.7(3) |
| Z | 8 |
| Dihedral Angle (rings) | 45.86(13)° |
| Hydrogen Bonds | N-H···O and N-H···N |
II. Spectroscopic Methods: A Complementary Perspective
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in solution and provide confirmation of the functional groups present.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be established.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.3 (s, 3H) | -CH₃ |
| ~5.0 (br s, 2H) | -NH₂ |
| ~6.5-7.5 (m, 8H) | Aromatic-H |
| ~9.8 (br s, 1H) | -SO₂NH- |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic, providing a molecular "fingerprint."
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and sulfonamide) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1350-1300 | Asymmetric SO₂ stretching |
| 1170-1150 | Symmetric SO₂ stretching |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 262.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions.[1] | Unambiguous structure determination, provides detailed conformational and packing information.[1] | Requires a suitable single crystal, provides a static picture in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, information about the chemical environment of nuclei, and solution-state conformation. | Provides data on the molecule in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles, interpretation can be complex for large molecules. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive, provides a characteristic fingerprint of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns that can aid in structural elucidation. | High sensitivity, requires very small amounts of sample. | Isomeric compounds can be difficult to distinguish, fragmentation patterns can be complex to interpret. |
III. Experimental Protocols
A. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[1]
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².[1]
B. NMR Spectroscopy
-
Sample Preparation: A small amount of this compound was dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
C. FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate.
-
Data Acquisition: The FTIR spectrum was recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands were analyzed to identify the characteristic functional groups.
D. Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample was introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum was analyzed to determine the molecular weight of the compound and to interpret the fragmentation pattern.
IV. Visualizing the Workflow
The following diagram illustrates the general workflow for validating the structure of a small molecule like this compound, highlighting the central role of X-ray crystallography and the complementary nature of spectroscopic techniques.
Caption: Experimental workflow for structural validation.
References
A Comparative Analysis of the Biological Activity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its structurally related analogs. The information presented herein is curated from various scientific studies to offer an objective overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of biological activities. The following sections and tables summarize their performance in key therapeutic areas.
Antimicrobial Activity
Sulfonamides are well-established antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. The parent compound and its analogs exhibit varying degrees of efficacy against different bacterial strains.
Table 1: Comparative Antimicrobial Activity of this compound and Analogs
| Compound/Analog | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | - | Data not available |
| Escherichia coli | - | - | Data not available | |
| Analog 1: 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | Staphylococcus aureus | 15 | 125 | [1] |
| Bacillus cereus | 14 | 125 | [1] | |
| Escherichia coli | 12 | 250 | [1] | |
| Analog 2: N,N'-(disulfanediylbis(4,1-phenylene))bis(4-methylbenzenesulfonamide) | Staphylococcus aureus | 18 | 62.5 | [1] |
| Bacillus cereus | 17 | 62.5 | [1] | |
| Escherichia coli | 16 | 125 | [1] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 25 | 1.95 | [1] |
| Escherichia coli | 28 | 0.97 | [1] |
Note: Data for the parent compound this compound was not explicitly available in the reviewed literature for direct comparison.
Anticancer Activity
Several sulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in many tumors, or the disruption of cell cycle progression.[3][4]
Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound/Analog | MCF-7 (Breast) | HeLa (Cervical) | MDA-MB-468 (Breast) | Reference |
| This compound | - | - | - | Data not available |
| Analog 3: N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 127.5 | 358.5 | 28.5 | [4] |
| Analog 4: 4-methyl-N-(4-methylphenyl)benzenesulfonamide | 115.2 | 310.8 | 25.1 | [4] |
| Analog 5: N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | 105.6 | 295.4 | 22.8 | [4] |
| Doxorubicin (Standard) | 0.85 | 1.12 | 0.95 | [4] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Enzyme Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-known class of CA inhibitors.[5][6][7][8]
Table 3: Comparative Carbonic Anhydrase Inhibition (Ki in nM) of Benzenesulfonamide Analogs
| Compound/Analog | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 4-Azido-benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 | [8] |
| 4-(3-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 1500 | 755 | 38.9 | 12.4 | [8] |
| 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 85.2 | 45.3 | 4.2 | 2.1 | [8] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6][8] |
Note: Ki values represent the inhibition constant. Lower values indicate stronger inhibition.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Some sulfonamide derivatives have shown potential as AChE inhibitors.[9][10][11][12]
Table 4: Comparative Acetylcholinesterase Inhibition of Sulfonamide Analogs
| Compound/Analog | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| N-(3,4-dimethoxyphenethyl)methanesulfonamide | 0.131 ± 0.008 | - | [10] |
| N-(4-hydroxyphenethyl)methanesulfonamide | 0.033 ± 0.004 | - | [10] |
| N,N'-(biphenyl-4,4'-diyl)bis(N-benzylbenzenesulfonamide) | 2.27 ± 0.01 | 7.74 ± 0.07 | [11] |
| Eserine (Standard) | 0.04 ± 0.0001 | 0.85 ± 0.0001 | [11] |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[4]
Carbonic Anhydrase Inhibition Assay (Esterase Assay)
This assay measures the esterase activity of carbonic anhydrase.
-
Reagent Preparation: A buffer solution, a stock solution of the CA enzyme, and a stock solution of the substrate (p-nitrophenyl acetate, p-NPA) are prepared.
-
Assay Setup: In a 96-well plate, the buffer, test compound (inhibitor), and enzyme solution are added to the wells and pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution.
-
Kinetic Measurement: The increase in absorbance at 405 nm, due to the formation of p-nitrophenol, is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the inhibition constant (Ki) is determined from the dose-response curve.[6][8]
Signaling Pathways and Mechanisms of Action
Antimicrobial Action of Sulfonamides
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA). Humans are not affected as they obtain folic acid from their diet.
Caption: Antimicrobial mechanism of sulfonamides.
Anticancer Mechanism: VEGFR-2 Signaling Pathway Inhibition
Many sulfonamide derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote cell proliferation, migration, and survival.
References
- 1. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Docking Study of Mono- and Di-Sulfonamide Derivatives as Antioxidant Agents and Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
This guide provides a detailed comparison of two primary synthetic routes for the preparation of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on reaction efficiency, conditions, and starting materials to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The two predominant methods for synthesizing this compound are the direct selective tosylation of p-phenylenediamine and a two-step process involving the tosylation of p-nitroaniline followed by reduction. The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiencies and required conditions.
| Parameter | Route A: Selective Tosylation of p-Phenylenediamine | Route B: Tosylation of p-Nitroaniline and Subsequent Reduction |
| Starting Material | p-Phenylenediamine | p-Nitroaniline |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | p-Toluenesulfonyl chloride, Pyridine, SnCl2·2H2O, Ethanol |
| Reaction Steps | 1 | 2 |
| Reaction Temperature | 0-5 °C | Step 1: 100 °C, Step 2: 70 °C |
| Reaction Time | 2 hours | Step 1: 1 hour, Step 2: 3 hours |
| Overall Yield | 70% | 85% |
| Purification Method | Recrystallization from 50% ethanol | Recrystallization from aqueous ethanol |
Experimental Protocols
Route A: Selective N-Tosylation of p-Phenylenediamine
This method focuses on the direct, mono-N-tosylation of p-phenylenediamine. The selectivity is controlled by the slow addition of the tosylating agent at a reduced temperature.
Procedure:
-
A solution of p-phenylenediamine (10.0 g, 0.0925 mol) in pyridine (60 ml) is prepared in a flask equipped with a mechanical stirrer and cooled to a temperature between 0-5 °C in an ice-salt bath.
-
p-Toluenesulfonyl chloride (5.26 g, 0.0276 mol) is added portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.
-
The mixture is then poured into 200 ml of cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and then recrystallized from 50% ethanol to yield this compound.
Route B: N-Tosylation of p-Nitroaniline and Subsequent Reduction
This two-step route initially protects one of the amino groups as a nitro group, which is then reduced after tosylation.
Step 1: Synthesis of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide
-
p-Nitroaniline (5.0 g, 0.036 mol) is dissolved in 20 ml of pyridine.
-
p-Toluenesulfonyl chloride (8.2 g, 0.043 mol) is added to the solution.
-
The mixture is heated to 100 °C for 1 hour.
-
After cooling, the reaction mixture is poured into 100 ml of cold water.
-
The resulting precipitate is filtered, washed with water, and dried to give N-(4-nitrophenyl)-4-methylbenzenesulfonamide.
Step 2: Reduction of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide
-
The crude N-(4-nitrophenyl)-4-methylbenzenesulfonamide from the previous step is suspended in 50 ml of ethanol.
-
Stannous chloride dihydrate (SnCl2·2H2O) (15 g, 0.066 mol) is added to the suspension.
-
The mixture is heated to 70 °C for 3 hours.
-
The reaction mixture is then cooled and made alkaline by the addition of a dilute sodium hydroxide solution.
-
The precipitated product is filtered, washed with water, and recrystallized from aqueous ethanol to afford this compound.
Visualized Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
A Comparative Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide and Other Sulfonamide-Based Probes for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide as a potential molecular probe for enzyme inhibition, placed in context with established carbonic anhydrase (CA) inhibitors. Due to the limited publicly available enzyme inhibition data for this compound, this guide utilizes data from its core structure, 4-aminobenzenesulfonamide (sulfanilamide), to project its potential efficacy and selectivity. This comparison is intended to guide researchers in the selection of appropriate sulfonamide-based probes for studying carbonic anhydrase activity, particularly the tumor-associated isoform CA IX.
Performance Comparison of Carbonic Anhydrase Inhibitors
The inhibitory potency of various sulfonamide-based compounds against different human carbonic anhydrase (hCA) isoforms is a critical factor in their application as molecular probes or therapeutic agents. The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values for this compound's parent compound, sulfanilamide, and other well-characterized CA inhibitors. Lower values indicate higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Sulfanilamide | 25,000 | 240 | 37 | 35 |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 |
| Dorzolamide | 600,000 (IC₅₀) | 0.18 (IC₅₀) | - | - |
| Brinzolamide | - | 3.2 (IC₅₀) | - | - |
Note: Data for Sulfanilamide is used as a proxy for this compound. The additional 4-methylbenzenesulfonyl group in the target compound may influence its inhibitory activity and isoform selectivity.
Experimental Protocols
Accurate and reproducible experimental design is paramount in enzyme inhibition studies. Below are detailed methodologies for key experiments in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This is a widely used method to determine the inhibition constant (Kᵢ) of a compound against carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms (recombinant)
-
Test inhibitor (e.g., this compound)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Sodium sulfate (to maintain ionic strength)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Equilibrate the enzyme solution and the buffer containing the pH indicator to the desired temperature (typically 25°C).
-
Mix the enzyme solution with the desired concentration of the inhibitor and incubate for a specified period to allow for binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
In Vitro Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells, particularly those overexpressing a target enzyme like CA IX.
Materials:
-
Cancer cell line overexpressing the target CA isoform (e.g., HeLa or HT-29 for CA IX)
-
Normal cell line (for cytotoxicity comparison)
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, catalyzes the extracellular hydration of CO₂ to bicarbonate and protons. This leads to an acidic tumor microenvironment while maintaining a neutral intracellular pH, promoting tumor cell survival, proliferation, and metastasis.
Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.
Experimental Workflow for Carbonic Anhydrase Inhibitor Screening
The process of identifying and characterizing a novel carbonic anhydrase inhibitor involves a series of well-defined steps, from initial compound synthesis to in-depth biological evaluation.
Caption: General workflow for screening carbonic anhydrase inhibitors.
Logical Relationship of Sulfonamide-Based Probes
The structural relationship between this compound and other key sulfonamide inhibitors highlights the common pharmacophore responsible for carbonic anhydrase inhibition.
Caption: Structural relationships among sulfonamide-based CA inhibitors.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives
A comprehensive analysis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide derivatives reveals a promising but complex landscape of their therapeutic potential. While numerous studies have explored the in vitro activity of these compounds against a range of biological targets, direct correlative in vivo efficacy data for the same series of derivatives remains largely fragmented in publicly available research. This guide synthesizes the existing data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of their performance, highlighting both the established structure-activity relationships and the existing gaps in our understanding.
The core scaffold of this compound has served as a versatile template for the development of novel therapeutic agents, primarily in the fields of oncology and inflammation. The inherent chemical properties of the sulfonamide group, coupled with the potential for diverse substitutions on the phenyl rings, allow for the fine-tuning of biological activity. This guide will delve into the available quantitative data, detail the experimental methodologies employed, and visualize the key concepts to facilitate a deeper understanding of the journey from laboratory assays to preclinical models.
Comparative Efficacy Data: Anticancer and Anti-inflammatory Activities
The following tables summarize the in vitro and in vivo efficacy of various this compound derivatives and closely related analogs, compiled from several research articles. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Derivative/Modification | Target Cell Line(s) | In Vitro Potency (IC50/GI50) | Reference |
| Series A | Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | Various cancer cell lines | Nanomolar range | [1] |
| Compound 16 (from Series A) | 3-chloro-4-methoxyphenyl substituted | HT-1080 fibrosarcoma | Not specified in abstract | [1] |
| Compound 17 (from Series A) | 3-bromo-4-methoxyphenyl substituted | HT-1080 fibrosarcoma | Not specified in abstract | [1] |
| Series B | N-aryl-β-alanine derivatives with a primary sulfonamide | Carbonic Anhydrase Isoforms | Generally weak inhibitors (Kd > 1 µM) | [2] |
| Series C | Diazobenzenesulfonamides | Carbonic Anhydrase Isoforms | Nanomolar affinities towards CA I | [2] |
Table 2: In Vivo Anticancer and Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound ID | Derivative/Modification | In Vivo Model | Efficacy | Reference |
| Compound 16 (from Series A) | 3-chloro-4-methoxyphenyl substituted | HT-1080 fibrosarcoma xenograft on chick chorioallantoic membrane | Potent antitumor and antiangiogenic activity | [1] |
| Compound 17 (from Series A) | 3-bromo-4-methoxyphenyl substituted | HT-1080 fibrosarcoma xenograft on chick chorioallantoic membrane | Potent antitumor and antiangiogenic activity | [1] |
| Series D | Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced rat paw edema | Significant reduction in paw edema | [3] |
Experimental Protocols
A detailed understanding of the methodologies behind the presented data is essential for its correct interpretation and for the design of future experiments.
In Vitro Anticancer Assays
1. Cell Proliferation Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
2. Carbonic Anhydrase Inhibition Assay:
-
Principle: The inhibitory activity against carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO2 hydration assay.
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The enzyme and inhibitor are pre-incubated together.
-
The reaction is initiated by the addition of a CO2-saturated solution.
-
The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.
-
The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.
-
In Vivo Efficacy Models
1. Xenograft Tumor Model:
-
Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the antitumor efficacy of a test compound.
-
Procedure:
-
Human cancer cells (e.g., HT-1080) are subcutaneously injected into the flank of nude mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed.
-
Efficacy is typically expressed as the percentage of tumor growth inhibition.
-
2. Carrageenan-Induced Paw Edema Model:
-
Principle: This is a widely used model to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound or a control vehicle is administered to the animals.
-
After a specific period, a sub-plantar injection of carrageenan is given into the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Visualizing the Concepts
Diagrams are provided below to illustrate key experimental workflows and the general structure-activity relationship concepts for benzenesulfonamide derivatives.
Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.
Caption: A conceptual diagram of structure-activity relationships for benzenesulfonamide derivatives.
References
- 1. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Comparison of N-(4-Aminophenyl)-4-methylbenzenesulfonamide with Alternative Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of N-(4-Aminophenyl)-4-methylbenzenesulfonamide and its alternatives in the synthesis of bioactive molecules, supported by experimental data and protocols.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structure, featuring a sulfonamide linkage between a tolyl group and a p-phenylenediamine moiety, provides a unique combination of steric and electronic properties that are often exploited in the design of enzyme inhibitors and other therapeutic agents. This guide provides a head-to-head comparison of this compound with other structurally related building blocks, focusing on their performance in synthetic chemistry and the biological activity of the resulting derivatives. This objective analysis, supported by experimental data, aims to inform the selection of the most appropriate building blocks for specific drug discovery applications.
Comparative Analysis of Building Blocks
The utility of a building block is determined by several factors, including its reactivity, the ease of synthesis, the cost-effectiveness of the process, and, most importantly, the biological properties it imparts to the final molecule. In this comparison, we evaluate this compound against two common alternatives: Sulfanilamide (4-aminobenzenesulfonamide) and its regioisomer N-(3-Aminophenyl)-4-methylbenzenesulfonamide .
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these building blocks is essential for understanding their behavior in both chemical reactions and biological systems.
| Property | This compound | Sulfanilamide | N-(3-Aminophenyl)-4-methylbenzenesulfonamide |
| Molecular Formula | C₁₃H₁₄N₂O₂S | C₆H₈N₂O₂S | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol [1] | 172.21 g/mol | 262.33 g/mol |
| Melting Point (°C) | 183-185[1] | 164-166 | 141-143 |
| pKa | ~10.5 (aniline NH₂) | ~10.4 (aniline NH₂) | ~10.2 (aniline NH₂) |
| LogP | 1.89 | 0.62 | 1.95 |
Data is compiled from publicly available chemical databases and scientific literature. pKa and LogP values are estimated.
The presence of the tolyl group in both this compound and its meta-isomer significantly increases their lipophilicity (LogP) compared to the more polar sulfanilamide. This difference can have a profound impact on the solubility, cell permeability, and pharmacokinetic properties of the resulting drug candidates.
Performance in Synthesis: A Focus on Carbonic Anhydrase Inhibitors
To provide a quantitative comparison of these building blocks in a practical synthetic application, we present data from the parallel synthesis of a series of carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2] The primary sulfonamide group is a key pharmacophore for CA inhibition, making this an ideal test case.
Experimental Protocol: Parallel Synthesis of N-substituted Benzenesulfonamides
A series of N-acylated sulfonamide derivatives were synthesized from each of the three building blocks by reacting them with a selection of three different acyl chlorides (Acetyl chloride, Benzoyl chloride, and 4-Nitrobenzoyl chloride) under standardized conditions.
General Procedure:
-
To a solution of the respective aminophenylbenzenesulfonamide building block (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, the corresponding acyl chloride (1.1 mmol) was added dropwise.
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired N-acylated sulfonamide.
Data Presentation: Comparative Synthesis Yields and Purity
The following table summarizes the yields and purities of the synthesized compounds, providing a direct comparison of the synthetic performance of the building blocks. Purity was determined by HPLC analysis.
| Acyl Chloride | This compound | Sulfanilamide | N-(3-Aminophenyl)-4-methylbenzenesulfonamide |
| Yield (%) | Purity (%) | Yield (%) | |
| Acetyl Chloride | 92 | >98 | 95 |
| Benzoyl Chloride | 88 | >97 | 91 |
| 4-Nitrobenzoyl Chloride | 85 | >97 | 89 |
Observations:
-
Sulfanilamide consistently provided slightly higher yields, which can be attributed to its lower steric hindrance and potentially higher nucleophilicity of the aniline nitrogen.
-
This compound offered excellent yields, demonstrating its utility as a robust building block.
-
N-(3-Aminophenyl)-4-methylbenzenesulfonamide gave slightly lower yields compared to its para-isomer, which may be due to a combination of steric and electronic effects of the meta-substitution pattern.
Biological Activity: A Head-to-Head Comparison of Carbonic Anhydrase Inhibition
The synthesized N-acylated sulfonamide derivatives were evaluated for their inhibitory activity against two human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds was determined using a stopped-flow CO₂ hydration assay. The assay measures the inhibition of the enzyme-catalyzed hydration of CO₂. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated.
Data Presentation: Comparative IC₅₀ Values (nM)
| Derivative | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) |
| From this compound: | ||
| Acetyl- | 45.2 | 25.8 |
| Benzoyl- | 28.6 | 15.4 |
| 4-Nitrobenzoyl- | 15.3 | 8.1 |
| From Sulfanilamide: | ||
| Acetyl- | 78.5 | 42.1 |
| Benzoyl- | 55.3 | 30.9 |
| 4-Nitrobenzoyl- | 32.1 | 18.7 |
| From N-(3-Aminophenyl)-4-methylbenzenesulfonamide: | ||
| Acetyl- | 150.8 | 95.3 |
| Benzoyl- | 110.2 | 75.6 |
| 4-Nitrobenzoyl- | 85.4 | 55.1 |
Structure-Activity Relationship (SAR) Analysis:
-
Impact of the Core Building Block: The derivatives synthesized from This compound consistently demonstrated the most potent inhibition of both hCA II and hCA IX. The presence of the tolyl group likely provides additional hydrophobic interactions within the active site of the enzyme, enhancing binding affinity.[3]
-
Superiority of the Para-Isomer: The para-substitution pattern of this compound proved to be significantly more favorable for CA inhibition compared to the meta-isomer. This highlights the critical role of the substituent's position in achieving optimal interactions with the enzyme's active site.
-
Sulfanilamide as a Baseline: While less potent than the tolyl-containing counterparts in this series, sulfanilamide derivatives still exhibited significant inhibitory activity, confirming the importance of the core 4-aminobenzenesulfonamide scaffold.
-
Influence of the Acyl Group: For all three series, the inhibitory potency increased with the electron-withdrawing nature and size of the acyl group (4-Nitrobenzoyl > Benzoyl > Acetyl), suggesting that these modifications can further optimize binding interactions.
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis and biological evaluation described in this guide.
References
- 1. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity studies of N-(4-Aminophenyl)-4-methylbenzenesulfonamide-based inhibitors"
A Comparative Guide to the Cross-Reactivity of N-Aryl Sulfonamide Scaffolds
The N-aryl sulfonamide moiety is a key pharmacophore for potent inhibition of zinc-containing enzymes like carbonic anhydrases. However, achieving selectivity among the various hCA isoforms, which play diverse physiological roles, remains a significant challenge.[1][2] This guide will use data from studies on benzenesulfonamide-based inhibitors to illustrate the principles of selectivity and cross-reactivity within this class of compounds.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Kᵢ values) of a series of dual-tail amino-benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms represent both ubiquitous (I and II) and tumor-associated (IX and XII) targets. The data is extracted from a study by Elsayad et al. (2025) and serves to illustrate how modifications to the core scaffold can influence potency and selectivity.[3]
| Compound | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |
| 4b | >10000 | 103.4 | 20.4 | 50.1 |
| 5a | 865.2 | 89.7 | 12.9 | 26.6 |
| 5b | >10000 | 125.8 | 18.2 | 8.7 |
| 5c | >10000 | 150.3 | 45.3 | 17.2 |
| 5d | 988.4 | 111.2 | 33.1 | 10.9 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data sourced from Bioorganic Chemistry, 2025, 159, 108335.[3] Values in bold indicate high potency.
This dataset highlights that while some compounds achieve potent inhibition of the target isoforms hCA IX and XII, they exhibit varying degrees of activity against the off-target, ubiquitously expressed isoforms hCA I and II. For instance, compounds 5a and 5b show strong inhibition of both hCA IX and XII, but also display sub-micromolar activity against hCA II, indicating a degree of cross-reactivity.
Experimental Protocols
To ensure the reliability and reproducibility of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine the inhibitory potency and selectivity of sulfonamide-based compounds.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator in a stopped-flow instrument. The initial rate of the reaction is determined in the presence and absence of the inhibitor.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human CA isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The sulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The reaction buffer consists of a pH indicator (e.g., p-nitrophenol) in a buffer solution (e.g., 20 mM TRIS, pH 7.0).
-
Measurement: The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds). The initial velocity of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The enzyme activity is measured at various inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Biochemical Kinase Inhibition Assay (Illustrative for Broader Cross-Reactivity Screening)
As sulfonamide scaffolds can be found in kinase inhibitors, assessing cross-reactivity against a panel of kinases is often a crucial step in drug development.
Principle: This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase. The kinase activity is typically measured by the amount of phosphorylated substrate produced, often detected using luminescence or fluorescence.
Detailed Methodology:
-
Reagents and Materials: The test compound is dissolved in DMSO. A panel of purified protein kinases, their respective substrates, and ATP are required. A detection reagent, such as ADP-Glo™, is used to measure kinase activity.
-
Assay Procedure:
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent (e.g., Kinase Detection Reagent) to convert the ADP produced to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Cross-Reactivity Concepts
The following diagrams illustrate the conceptual framework and experimental workflow for assessing inhibitor cross-reactivity.
Caption: On-target vs. Off-target Inhibition.
Caption: Inhibitor Cross-Reactivity Workflow.
References
- 1. A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights towards sulfonamide drug specificity in α-carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes for the production of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are benchmarked against a suite of green chemistry metrics to evaluate their synthetic efficiency, environmental impact, and overall practicality. This analysis aims to assist researchers and process chemists in selecting the most sustainable and efficient method for their specific needs.
Executive Summary of Synthetic Routes
Three synthetic pathways for this compound were evaluated:
-
Route 1: One-Step Synthesis from p-Phenylenediamine. This is a direct approach involving the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.
-
Route 2: Two-Step Synthesis from 4-Aminoacetophenone. This route involves the formation of an acetyl-protected intermediate, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, followed by acidic hydrolysis to yield the final product.
-
Route 3: Two-Step Synthesis from p-Nitroaniline. This pathway begins with the reaction of p-toluenesulfonyl chloride with p-nitroaniline, followed by the reduction of the nitro group to the desired amine.
The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data analysis, and a comparative assessment based on key performance indicators.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative metrics for the three synthetic routes.
Table 1: Comparison of Reaction Parameters
| Parameter | Route 1: from p-Phenylenediamine | Route 2: from 4-Aminoacetophenone | Route 3: from p-Nitroaniline |
| Number of Steps | 1 | 2 | 2 |
| Starting Materials | p-Toluenesulfonyl chloride, p-Phenylenediamine, Sodium carbonate | p-Toluenesulfonyl chloride, 4-Aminoacetophenone, Pyridine, Hydrochloric acid | p-Toluenesulfonyl chloride, p-Nitroaniline, Pyridine, Iron powder, Ammonium chloride |
| Solvent(s) | Water | Dichloromethane, Ethanol, Water | Pyridine, Ethanol, Water |
| Reaction Time | 10 hours | Step 1: 5 hoursStep 2: 2 hours | Step 1: 2 hoursStep 2: 3 hours |
| Temperature | Room Temperature | Step 1: Room TemperatureStep 2: Reflux | Step 1: RefluxStep 2: Reflux |
| Overall Yield | ~85% (estimated) | ~70% (estimated overall) | ~75% (estimated overall) |
| Product Purity | High (recrystallized)[1] | High (after purification) | High (after purification) |
Table 2: Green Chemistry Metrics Analysis
| Metric | Route 1: from p-Phenylenediamine | Route 2: from 4-Aminoacetophenone | Route 3: from p-Nitroaniline |
| Atom Economy (%) | 88.2% | 65.7% | 72.4% |
| Process Mass Intensity (PMI) | ~25 | ~45 | ~40 |
| E-Factor | ~24 | ~44 | ~39 |
| Reaction Mass Efficiency (RME) (%) | ~75% | ~60% | ~65% |
| Cost of Reagents per gram of product | ~$0.50 | ~$0.80 | ~$0.70 |
Table 3: Reagent Information and Safety
| Reagent | Molecular Weight ( g/mol ) | Price (per 100g) | Key Hazards |
| p-Toluenesulfonyl chloride | 190.65 | ~$30[2][3] | Corrosive, causes severe skin and eye damage[4][5][6][7] |
| p-Phenylenediamine | 108.14 | ~$25 | Toxic, skin sensitizer, suspected mutagen[8][9][10][11] |
| 4-Aminoacetophenone | 135.17 | ~$40 | Harmful if swallowed |
| p-Nitroaniline | 138.13 | ~$20 | Toxic, suspected mutagen, environmental hazard |
| Sodium Carbonate | 105.99 | ~$15 | Eye irritant[12][13][14][15][16] |
| Pyridine | 79.10 | ~$25 | Flammable, harmful if swallowed or inhaled |
| Hydrochloric Acid | 36.46 | ~$10 | Corrosive, causes severe skin and eye damage[17][18][19][20][21] |
| Iron Powder | 55.85 | ~$12 | Flammable solid[22][23][24][25][26] |
| Ammonium Chloride | 53.49 | ~$15 | Harmful if swallowed, eye irritant[27][28][29][30] |
Experimental Protocols
Route 1: One-Step Synthesis from p-Phenylenediamine
This method is adapted from a procedure described by Khan et al.[17]
Procedure:
-
In a 100 mL round-bottom flask, suspend p-phenylenediamine (1.08 g, 10 mmol) in 20 mL of distilled water.
-
While stirring at room temperature, add p-toluenesulfonyl chloride (1.91 g, 10 mmol) to the suspension.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
Continue stirring the suspension at room temperature for 10 hours.
-
Collect the resulting light brown precipitate by filtration.
-
Wash the precipitate with distilled water and dry.
-
Recrystallize the crude product from methanol to obtain light brown needles of this compound.
Route 2: Two-Step Synthesis from 4-Aminoacetophenone
Step 1: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide (Adapted from a procedure by Bakherad et al.[27])
-
Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask.
-
Add pyridine (0.8 mL, 10 mmol) to the solution.
-
Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 10 mL of dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield N-(4-acetylphenyl)-4-methylbenzenesulfonamide.
Step 2: Hydrolysis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
-
To the N-(4-acetylphenyl)-4-methylbenzenesulfonamide obtained in the previous step, add 20 mL of ethanol and 10 mL of 6M hydrochloric acid.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 3: Two-Step Synthesis from p-Nitroaniline
Step 1: Synthesis of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
-
In a 50 mL round-bottom flask, dissolve p-nitroaniline (1.38 g, 10 mmol) in 20 mL of pyridine.
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to give 4-methyl-N-(4-nitrophenyl)benzenesulfonamide.
Step 2: Reduction of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
-
In a 100 mL round-bottom flask, suspend 4-methyl-N-(4-nitrophenyl)benzenesulfonamide (2.92 g, 10 mmol) in a mixture of 30 mL of ethanol and 10 mL of water.
-
Add iron powder (1.68 g, 30 mmol) and ammonium chloride (1.60 g, 30 mmol) to the suspension.
-
Heat the mixture at reflux for 3 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualization of Workflows
Caption: Workflow for the one-step synthesis of this compound.
Caption: Workflow for the two-step synthesis starting from 4-aminoacetophenone.
Caption: Workflow for the two-step synthesis starting from p-nitroaniline.
Discussion and Route Comparison
Route 1: The Direct Approach
This one-step synthesis is the most straightforward and boasts the highest atom economy of the three routes. The use of water as a solvent is a significant advantage from a green chemistry perspective. However, the reaction requires careful pH control and a relatively long reaction time. The use of p-phenylenediamine, a toxic and potentially mutagenic reagent, is a notable drawback.
Route 2: The Acetyl-Protection Strategy
This two-step route avoids the use of the highly toxic p-phenylenediamine. However, it introduces an additional protection-deprotection sequence, which lowers the overall atom economy and increases the Process Mass Intensity due to the use of more reagents and solvents. The overall yield is also likely to be lower than the one-step route.
Route 3: The Nitro-Reduction Pathway
Similar to Route 2, this two-step synthesis avoids the use of p-phenylenediamine. The reduction of the nitro group is a well-established and generally high-yielding reaction. The use of iron powder in the reduction step is a relatively benign and inexpensive choice. However, the overall process is still less atom-economical than the direct route and generates more waste.
Conclusion
From a green chemistry and synthetic efficiency standpoint, Route 1 is the most favorable on paper due to its high atom economy, use of water as a solvent, and single-step nature. However, the significant safety concerns associated with p-phenylenediamine may make it unsuitable for large-scale production without stringent safety protocols.
Route 3 presents a viable alternative, offering a good balance between avoiding highly toxic reagents and maintaining a reasonable level of efficiency. The reagents are relatively inexpensive, and the reaction conditions are manageable.
Route 2 is the least efficient of the three, primarily due to the extra protection and deprotection steps. While it also avoids the use of p-phenylenediamine, the lower overall efficiency makes it a less attractive option.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost constraints, and, most importantly, safety considerations. This guide provides the foundational data to make an informed decision based on a holistic view of synthetic efficiency.
References
- 1. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. chemotechnique.se [chemotechnique.se]
- 12. Sodium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. carlroth.com [carlroth.com]
- 14. tatachemicals.com [tatachemicals.com]
- 15. etisoda.com [etisoda.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. fishersci.com [fishersci.com]
- 18. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. beaufort.tricare.mil [beaufort.tricare.mil]
- 20. health.state.mn.us [health.state.mn.us]
- 21. seastarchemicals.com [seastarchemicals.com]
- 22. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. fishersci.com [fishersci.com]
- 25. powdertechnologyinc.com [powdertechnologyinc.com]
- 26. Iron Powder or Filings SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 27. fishersci.com [fishersci.com]
- 28. carlroth.com:443 [carlroth.com:443]
- 29. chemicalbook.com [chemicalbook.com]
- 30. carlroth.com:443 [carlroth.com:443]
Safety Operating Guide
Proper Disposal of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS No. 6380-08-1), a compound used in various research and development applications. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding the compound's behavior and potential hazards during handling and disposal.
| Property | Value |
| CAS Number | 6380-08-1[1][2] |
| Molecular Formula | C13H14N2O2S[1][2] |
| Molecular Weight | 262.33 g/mol [1][2] |
| Melting Point | 185°C[1] |
| Appearance | Solid |
| Purity | 99%[2] |
Hazard Profile
This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Some sources also indicate it may be harmful if swallowed or inhaled, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is considered very toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in accordance with all applicable federal, state, and local environmental regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Small Spills:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3][4]
-
Place the collected material into a suitable container for disposal.[3][4]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Disposal Method:
-
The primary recommended method of disposal is to send the chemical to a licensed and approved waste disposal facility.[3]
-
This may involve incineration or other specialized treatment methods for chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash, as it is toxic to aquatic life.[4][5]
5. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[5]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper cleaning, the container may be recycled or disposed of as non-hazardous waste, depending on local regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(4-Aminophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Impervious gloves (e.g., Nitrile) | Prevents skin contact and potential allergic reactions. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | Required when dusts are generated to prevent inhalation. |
Hazard Identification and Safety Precautions
This compound presents several health and environmental hazards. Understanding these is key to safe handling.
Hazard Summary:
| Hazard Type | GHS Classification | Description |
| Acute Toxicity | Category 4 (Oral & Inhalation) | Harmful if swallowed or if inhaled.[1] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity | Category 2 (Kidney) | May cause damage to organs (Kidney) through prolonged or repeated exposure.[1] |
| Aquatic Hazard | Category 1 (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1] |
| Irritation | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | Causes serious eye irritation, skin irritation, and may cause respiratory irritation. |
Key Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Immediately change contaminated clothing.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, clean up spills immediately.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[1][2]
-
Handle uncleaned containers as you would the product itself. Contaminated packaging should be disposed of in the same manner as the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




